Technical Documentation Center

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid
  • CAS: 853908-26-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: (S)-3-(4-Bromophenyl)-2-hydroxypropionic Acid in Advanced Organic Synthesis and Drug Development

Executive Summary (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid (CAS: 853908-26-6), also formally recognized as (2S)-3-(4-bromophenyl)-2-hydroxypropanoic acid, is a highly valuable chiral building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid (CAS: 853908-26-6), also formally recognized as (2S)-3-(4-bromophenyl)-2-hydroxypropanoic acid, is a highly valuable chiral building block in medicinal chemistry and pharmaceutical synthesis [1]. Featuring a stereospecific alpha-hydroxy acid moiety and a reactive para-bromo substituted phenyl ring, it serves as a critical intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive analysis of its structural properties, mechanistic synthesis protocols, and downstream applications, designed for researchers and process chemists requiring rigorous, scalable methodologies.

Chemical Identity & Structural Properties

The synthetic utility of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid stems from its bifunctional nature. The carboxylic acid and alpha-hydroxyl groups allow for selective protection, esterification, and amidation, while the aryl bromide is an ideal orthogonal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings).

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name (2S)-3-(4-bromophenyl)-2-hydroxypropanoic acid
CAS Number 853908-26-6
Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
SMILES OC(CC1=CC=C(C=C1)Br)=O
Melting Point 130 - 131 °C
Stereochemistry (S)-configuration at C2
Topological Polar Surface Area 57.5 Ų

Synthetic Methodologies & Protocols

Expertise & Experience: The synthesis of chiral alpha-hydroxy acids requires strict control over stereocenters to prevent racemization. The most robust and scalable method for synthesizing (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid is the diazotization of (S)-4-bromophenylalanine.

Causality behind experimental choices: Using sodium nitrite in the presence of a strong aqueous acid (like H₂SO₄) converts the primary amine into a diazonium salt. Instead of a standard Sₙ2 displacement by water—which would invert the stereocenter—the adjacent carboxylate group attacks the alpha-carbon intramolecularly. This expels nitrogen gas and forms a highly strained, highly reactive alpha-lactone intermediate. Subsequent hydrolysis of this lactone by water opens the ring, resulting in a net retention of configuration . This neighboring group participation mechanism is critical for maintaining the >99% enantiomeric excess (ee) required for pharmaceutical applications [2].

Protocol: Diazotization of (S)-4-Bromophenylalanine
  • Preparation: Suspend 1.0 equivalent of (S)-4-bromophenylalanine in a 0.5 M aqueous solution of H₂SO₄. Ensure vigorous stirring to maintain a uniform suspension.

  • Cooling: Chill the reaction mixture to 0–5 °C using an ice-water bath. Causality: Strict temperature control prevents the premature thermal degradation of the diazonium intermediate and minimizes unwanted elimination side-reactions (e.g., formation of cinnamic acid derivatives).

  • Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise over 30 minutes. Monitor for the evolution of nitrogen gas.

  • Stirring & Hydrolysis: Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours. Causality: The extended time at room temperature ensures complete hydrolysis of the transient alpha-lactone intermediate into the final alpha-hydroxy acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual inorganic salts.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from a mixture of ethyl acetate and hexane to yield the pure (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid.

G A (S)-4-Bromophenylalanine B Diazonium Intermediate A->B NaNO2, H2SO4 0-5°C C α-Lactone Intermediate (Retention of Configuration) B->C -N2 Neighboring Group Participation D (S)-3-(4-Bromophenyl)- 2-hydroxypropionic Acid C->D H2O Ring Opening

Reaction pathway for the synthesis via diazotization with retention of configuration.

Applications in Drug Development & Medicinal Chemistry

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid is predominantly utilized as a chiral synthon. In drug discovery, the incorporation of halogenated aromatic rings allows for versatile late-stage functionalization. The compound is often used in the development of novel therapeutics, including metabolic disorder treatments (such as SGLT2 inhibitor analogs) and targeted oncology drugs.

Workflow for API Integration
  • Protection: The alpha-hydroxyl group is typically protected as a benzyl or silyl ether, and the carboxylic acid as a methyl or tert-butyl ester. Causality: This prevents the acidic proton and nucleophilic hydroxyl from poisoning palladium catalysts or participating in unwanted side reactions during cross-coupling.

  • Cross-Coupling: The para-bromo position undergoes Suzuki-Miyaura coupling with arylboronic acids to extend the molecular framework and build the API core.

  • Deprotection & Coupling: Subsequent deprotection reveals the chiral alpha-hydroxy acid, which can then be coupled with complex amines to form chiral amides, a common structural motif in peptidomimetics.

Workflow N1 Chiral Pool Starting Material (S)-3-(4-Bromophenyl)-2-hydroxypropionic Acid N2 Protection of Hydroxyl & Carboxyl Groups N1->N2 N3 Cross-Coupling (Suzuki/Miyaura) at 4-Bromo Position N2->N3 Pd Catalyst, Ligand N4 Deprotection & Amidation/Esterification N3->N4 N5 Final Active Pharmaceutical Ingredient (API) N4->N5

Workflow for utilizing the compound as a chiral building block in API synthesis.

Quality Control & Analytical Characterization

To ensure the trustworthiness and scientific integrity of the synthesized batch, a self-validating analytical system must be employed before downstream application:

  • Chiral HPLC: Essential for determining the enantiomeric excess (ee). A chiral stationary phase (e.g., Chiralcel OD-H) is used to separate the (S) and (R) enantiomers. A purity of >99% ee validates that the neighboring group participation mechanism occurred without racemization.

  • NMR Spectroscopy: ¹H NMR in DMSO-d₆ or CDCl₃ confirms structural integrity. The alpha-proton typically appears as a distinct doublet of doublets due to coupling with the adjacent diastereotopic methylene protons.

  • Optical Rotation: Specific rotation [α]D​ must be measured using a polarimeter and compared against literature values to quickly and non-destructively verify the correct absolute (S)-configuration.

References

  • PubChem. "(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid | C9H9BrO3 | CID 39348518". National Library of Medicine. URL:[Link]

Exploratory

Advanced Synthetic Applications of (S)-3-(4-Bromophenyl)-2-hydroxypropionic Acid in Targeted Therapeutics

Executive Summary (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid (CAS 853908-26-6) is a high-value, enantiopure building block widely utilized in modern medicinal chemistry and drug development[1]. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid (CAS 853908-26-6) is a high-value, enantiopure building block widely utilized in modern medicinal chemistry and drug development[1]. As a Senior Application Scientist, I frequently leverage this specific scaffold to engineer rigid peptidomimetics, targeted protein degraders (PROTACs), and selective kinase inhibitors. This whitepaper elucidates the physicochemical rationale, the causal logic behind its synthetic functionalization, and provides self-validating protocols for its integration into complex Active Pharmaceutical Ingredients (APIs).

Physicochemical Profiling & Structural Significance

The structural architecture of CAS 853908-26-6 combines an alpha-hydroxy acid with a para-brominated phenyl ring. This dual-functionality provides orthogonal handles for chemical diversification. The (S)-stereocenter is critical; in biological systems, the spatial orientation of pharmacophores dictates target affinity and minimizes off-target toxicity.

Table 1: Key Physicochemical and Computational Descriptors

PropertyValueScientific Rationale & Impact
Molecular Formula C9H9BrO3[2]Defines the stoichiometric baseline for synthesis.
Molecular Weight 245.07 g/mol [2]Low molecular weight provides ample "budget" for downstream elaboration without violating Lipinski's Rule of 5.
LogP (XLogP3) 1.8[2]Optimal baseline lipophilicity, ensuring the final API maintains favorable cell membrane permeability.
Topological Polar Surface Area (TPSA) 57.5 Ų[2]Favorable for oral bioavailability and potential blood-brain barrier (BBB) penetration if required.
Melting Point 130 - 131 °C[3][4]High crystalline stability, ideal for long-term storage (0-8 °C)[5] and GMP manufacturing.

The Causal Logic of Synthetic Functionalization

When designing a synthetic route, every reagent choice must be driven by mechanistic causality. The direct cross-coupling of the unprotected (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid is highly inefficient. Why? The free alpha-hydroxyl and carboxylic acid moieties act as potent bidentate ligands. If left unprotected, they will sequester transition metal catalysts (such as Palladium) into stable, unreactive metallacycles, effectively killing catalyst turnover.

To circumvent this, we employ an orthogonal protection strategy . By converting the carboxylic acid to a methyl ester and the hydroxyl group to a tert-butyldimethylsilyl (TBS) ether, we eliminate this coordination sink. The para-bromo substitution then serves as an unhindered, highly reactive electrophile for Palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the attachment of diverse aryl or heteroaryl pharmacophores.

SyntheticWorkflow A (S)-3-(4-Bromophenyl)- 2-hydroxypropionic acid B Orthogonal Protection A->B MeOH/H+, TBSCl C Pd-Catalyzed Cross-Coupling B->C Ar-B(OH)2, Pd(dppf)Cl2 D Deprotection & Amidation C->D LiOH, Amine/HATU E Chiral API Candidate D->E Isolation

Caption: Synthetic workflow for functionalizing CAS 853908-26-6 into a chiral API candidate.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems . By integrating specific in-process controls (IPCs), the reaction inherently reports its own success or failure, ensuring absolute trustworthiness in the workflow.

Protocol A: Orthogonal Protection of the Alpha-Hydroxy Acid

Objective: Mask the coordinating heteroatoms to enable downstream transition-metal catalysis. Step-by-Step Methodology:

  • Esterification: Dissolve 10.0 g of CAS 853908-26-6 in 100 mL of anhydrous methanol. Add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C.

  • Reflux: Heat the reaction to 65 °C for 4 hours.

  • Silylation: Concentrate the mixture in vacuo, re-dissolve in 100 mL anhydrous dichloromethane (DCM), and add 1.2 equivalents of imidazole followed by 1.1 equivalents of tert-butyldimethylsilyl chloride (TBSCl) at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Aqueous Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

Self-Validating IPC: Analyze via LC-MS. The reaction is complete when the highly polar starting material peak (eluting early) is entirely replaced by a highly lipophilic product peak (eluting late). The mass spectrum must show the expected [M+H]⁺ shift corresponding to the addition of a methyl and a TBS group (+128 Da).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the para-bromo position with a functionalized arylboronic acid. Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 1.0 equivalent of the protected scaffold from Protocol A, 1.5 equivalents of the desired arylboronic acid, and 3.0 equivalents of anhydrous K₂CO₃.

  • Solvent System: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Causality Note: Water is essential to dissolve the K₂CO₃, which is required to hydroxylate the boronic acid, forming the reactive boronate species necessary for transmetalation.

  • Catalyst Addition: Add 0.05 equivalents of Pd(dppf)Cl₂. Causality Note: As established in fundamental cross-coupling literature, the bidentate dppf ligand enforces a large bite angle on the Palladium center, which sterically accelerates the final reductive elimination step, preventing catalyst stalling.

  • Reaction: Heat to 90 °C under a nitrogen atmosphere for 8 hours.

  • Purification: Filter through a pad of Celite, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Self-Validating IPC (The Bromine Isotope Signature): Bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. This creates a distinct, unmistakable doublet in the mass spectrum of the starting material. The reaction is self-validated as complete when this isotopic doublet is completely eradicated and replaced by the singlet mass of the cross-coupled product.

Application in Targeted Protein Degradation (PROTACs)

Beyond traditional small molecules, CAS 853908-26-6 is an exceptional vector for the synthesis of Chiral PROTACs (Proteolysis Targeting Chimeras). In the realm of Targeted Protein Degradation (TPD), the spatial geometry of the linker bridging the target-binding warhead and the E3 ligase ligand is paramount.

By utilizing the rigid, enantiopure nature of the (S)-alpha-hydroxy acid scaffold, we restrict the conformational degrees of freedom of the PROTAC molecule. This pre-organization entropically favors the formation of the productive ternary complex (Target-PROTAC-E3 Ligase), leading to highly efficient polyubiquitination and subsequent proteasomal degradation of the disease-causing protein.

PROTAC_Pathway Target Target Protein (Kinase/Receptor) Ternary Ternary Complex Formation Target->Ternary Warhead Binding PROTAC Chiral PROTAC Linker (Derived from 853908-26-6) PROTAC->Ternary Spatial Bridging E3 E3 Ubiquitin Ligase (VHL/CRBN) E3->Ternary Ligand Binding Ub Polyubiquitination Cascade Ternary->Ub E2 Enzyme Recruitment Proteasome 26S Proteasome Degradation Ub->Proteasome Target Destruction

Caption: Mechanism of action for targeted protein degradation utilizing the chiral scaffold.

References

  • PubChem Compound Summary for CID 39348518, (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source: Chemical Reviews. URL:[Link]

Sources

Foundational

Enantioselective Synthesis of α-Hydroxy Carboxylic Acids: Advanced Strategies, Mechanisms, and Protocols

Introduction The enantioselective synthesis of α-hydroxy carboxylic acids (AHAs) is a critical transformation in modern organic chemistry, underpinning the development of numerous pharmaceuticals, cosmetics, and biodegra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The enantioselective synthesis of α-hydroxy carboxylic acids (AHAs) is a critical transformation in modern organic chemistry, underpinning the development of numerous pharmaceuticals, cosmetics, and biodegradable polymers. Because the α-stereocenter dictates the biological activity and physicochemical properties of these molecules, achieving high enantiomeric excess (ee) is non-negotiable in drug development. This technical guide critically evaluates three pillar methodologies: Transition-Metal Catalyzed Asymmetric Hydrogenation, Biocatalytic Reduction, and Enantioselective Arylboronic Addition.

Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanistic Causality and Catalyst Design

Direct asymmetric hydrogenation of free α-keto acids is historically challenging due to the strong coordinating ability of the carboxylate group, which can poison the catalyst or lead to stable, unreactive metal chelates. However, the development of chiral spiro iridium catalysts (e.g., Ir/SpiroPAP) has revolutionized this space. The causality behind the success of Ir/SpiroPAP lies in its rigid spiro backbone, which provides a deep, well-defined chiral pocket. The carboxylate group of the α-keto acid actively coordinates to the Ir center, acting as a directing group that locks the substrate in a specific geometry[1]. This rigid transition state ensures that hydride transfer occurs exclusively from one face of the ketone, driven by the steric hindrance of the substrate's substituents against the ligand framework[2].

Protocol 1: Ir/SpiroPAP-Catalyzed Hydrogenation of α-Keto Acids

Self-Validating Rationale: This protocol uses strict anhydrous and anaerobic conditions during catalyst preparation to prevent the oxidation of the Ir(I) species. In-process conversion monitoring via H₂ uptake ensures the reaction reaches completion without the need to sample and risk introducing oxygen.

  • Step 1: Precatalyst Activation. In an argon-filled glovebox, dissolve the2 (0.01 mol%) in anhydrous methanol.

  • Step 2: Substrate Loading. Add the α-keto acid substrate (e.g., o-chlorobenzoylformic acid) directly to the vessel. Causality: Methanol acts as a protic shuttle, facilitating the hydrogenation mechanism while maintaining substrate solubility.

  • Step 3: Pressurization and Reaction. Transfer the vessel to a high-pressure hydrogenation reactor. Purge with H₂ gas three times, then pressurize to 6 atm. Stir at room temperature (25 °C).

  • Step 4: In-Process Control (IPC). Monitor the pressure drop. A plateau indicates complete H₂ consumption (typically 1-2 hours for sterically hindered substrates like o-methylbenzoylformic acid, which surprisingly react faster due to the Thorpe-Ingold effect locking the reactive conformation)[2].

  • Step 5: Workup. Vent the reactor, concentrate the solvent in vacuo, and purify the resulting chiral α-hydroxy acid via recrystallization or chiral HPLC.

Catalytic cycle of Ir/SpiroPAP mediated asymmetric hydrogenation of α-keto acids.

Biocatalytic Asymmetric Reduction via Engineered Dehydrogenases

Mechanistic Causality and Enzyme Engineering

Enzymatic reduction using Lactate Dehydrogenases (LDHs) offers an environmentally benign, exquisitely stereoselective route to AHAs. Wild-type LDHs typically exhibit narrow substrate specificity, favoring small aliphatic keto acids (like pyruvate). To access pharmacologically relevant ω-amino-α-hydroxy acids, site-directed mutagenesis is employed. For instance, mutating the glutamine at position 102 to a glutamic acid (Q102E) in 3 introduces a negative charge in the binding pocket. This rationally designed electrostatic interaction stabilizes positively charged side chains (e.g., ammonium groups on the substrate), yielding up to a 25-fold improvement in catalytic efficiency ( kcat​/Km​ )[3]. Furthermore, the stereospecificity of LDHs is highly sensitive to pH; acidic environments can protonate alternative substrates (like α-ketoglutarate), enabling non-canonical reductions to molecules like L-2-hydroxyglutarate[4].

Protocol 2: Biocatalytic Reduction with NADH Recycling

Self-Validating Rationale: Stoichiometric use of NADH is economically unviable. This protocol couples LDH with Formate Dehydrogenase (FDH) to recycle NAD⁺ back to NADH using cheap sodium formate. The reaction is self-validating through continuous UV spectrophotometric monitoring at 340 nm; a steady absorbance indicates a perfectly balanced cofactor recycling loop.

  • Step 1: Buffer Preparation. Prepare a 100 mM potassium phosphate buffer at pH 6.5. Causality: pH 6.5 is optimal to balance the thermodynamic stability of NADH and the activity profiles of both LDH and FDH.

  • Step 2: Reaction Assembly. To the buffer, add 100 mM of the α-keto acid, 150 mM sodium formate (electron donor), and 0.5 mM NAD⁺ (catalytic cofactor).

  • Step 3: Enzyme Addition. Add the engineered LDH (e.g., Q102E mutant) and FDH.

  • Step 4: Continuous Monitoring (IPC). Track the reaction via UV-Vis at 340 nm. Additionally, monitor the pH. As FDH oxidizes formate to CO₂, the generation of bicarbonate can shift the pH. Use a pH stat to automatically titrate with 1M HCl to maintain pH 6.5.

  • Step 5: Quenching and Extraction. Once substrate depletion is confirmed via HPLC, quench the reaction by ultrafiltration (to recover enzymes) or thermal denaturation (80 °C for 10 min), followed by acidification and extraction with ethyl acetate.

Biocatalytic cycle for α-hydroxy acid synthesis with FDH-mediated NADH regeneration.

Enantioselective Addition of Arylboronic Acids

While hydrogenation and reduction rely on modifying the oxidation state of the α-carbon, C-C bond formation offers a highly convergent route to sterically congested tertiary α-hydroxy acids. The 5 to N-heteroaryl ketones (e.g., α-ketobenzoxazoles) is catalyzed by Rhodium complexes utilizing chiral ligands like WingPhos[5]. The intrinsic challenge here is catalyst deactivation due to the strong coordination of the N-heteroaryl moiety to the Rh center. The WingPhos ligand overcomes this via its bulky anthryl groups, which not only provide a deep chiral pocket for exceptional stereocontrol but also engage in π–π stacking interactions with the substrate, preventing irreversible catalyst poisoning[5].

Quantitative Data Summary

To facilitate experimental design, the performance metrics of the discussed methodologies are summarized below.

MethodCatalyst / EnzymeSubstrate ScopeYield (%)Enantiomeric Excess (ee %)Key Performance Metric
Asymmetric Hydrogenation Ir/SpiroPAPAryl/Alkyl α-keto acids92–9856–99.2TON up to 10,000
Biocatalytic Reduction Mutant BSLDH (Q102E)ω-Amino-α-keto acids>95>9925-fold kcat​/Km​ increase
Arylboronic Addition Rh/(S,S,S,S)-WingPhosα-Ketobenzoxazoles85–9690–98Excellent functional group tolerance

Table 1: Comparison of state-of-the-art catalytic systems for the enantioselective synthesis of α-hydroxy acids.

Conclusion

The selection of an enantioselective strategy for α-hydroxy acid synthesis must be dictated by the substrate's structural features and the scale of production. Transition-metal catalysis (Ir/SpiroPAP) offers unmatched turnover numbers for simple aryl/alkyl keto acids, making it ideal for process scale-up. Conversely, engineered biocatalysts provide exquisite stereocontrol for highly polar, functionalized substrates where metal catalysts might fail or require extensive protecting group chemistry. C-C bond formation via Rh-catalysis remains the premier choice for accessing complex, tertiary α-hydroxy architectures.

References

  • Yan, P.-C., Xie, J.-H., Zhang, X.-D., Chen, K., Li, Y.-Q., Zhou, Q.-L., & Che, D.-Q. (2014). "Direct asymmetric hydrogenation of α-keto acids by using the highly efficient chiral spiro iridium catalysts".
  • Sakowicz, R., et al. (1993). "Improved specificity toward substrates with positively charged side chains by site-directed mutagenesis of the L-lactate dehydrogenase of Bacillus stearothermophilus". PubMed.
  • Intlekofer, A. M., et al. (2015). "L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH".
  • Wang, J., et al. (2022). "Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids". PMC.

Sources

Exploratory

A Technical Guide to the Role of (S)-3-(4-Bromophenyl)-2-hydroxypropionic Acid in Asymmetric Synthesis

Abstract In the landscape of modern pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks, or chirons, are indispensable tools that provide a direct and efficient route to enantiomerically pure compounds. This guide provides an in-depth technical analysis of (S)-3-(4-bromophenyl)-2-hydroxypropionic acid, a valuable chiral α-hydroxy acid. We will explore its synthesis, mechanistic significance, and strategic application as a chiral building block in asymmetric synthesis, offering field-proven insights for researchers, chemists, and drug development professionals.

The Imperative for Asymmetric Synthesis in Drug Development

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. Consequently, the stereoisomers of a chiral drug molecule often exhibit profound differences in their pharmacological, toxicological, and metabolic profiles.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. This reality has driven regulatory agencies and the pharmaceutical industry to increasingly favor the development of single-enantiomer drugs.[1]

Asymmetric synthesis, defined as a chemical reaction that preferentially produces one stereoisomer over another, is therefore a cornerstone of modern drug discovery.[2] The goal is to achieve high enantiomeric excess (e.e.), a measure of the purity of a chiral substance, to maximize therapeutic benefit and patient safety.[1]

Core Strategies in Asymmetric Synthesis

Chemists have developed three principal strategies to obtain enantiopure compounds. The selection of a particular strategy is a critical decision based on the complexity of the target molecule, scalability, and the availability of starting materials.

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials.[3] The inherent chirality of the starting material is incorporated into the final product, simplifying the synthetic route. (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid is a prime example of a product derived from this philosophy.

  • Chiral Auxiliaries: An achiral substrate is temporarily bonded to a chiral auxiliary. This auxiliary group directs the stereochemical outcome of a subsequent reaction by creating a diastereomeric intermediate, which then reacts with a facial bias due to steric hindrance. The auxiliary is removed after the desired stereocenter is created.

  • Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) is used to generate large quantities of a chiral product.[1] This is often the most efficient and atom-economical method.[1]

Asymmetric_Synthesis_Strategies cluster_0 Core Strategies for Enantiopure Compounds Start Prochiral or Achiral Substrate Chiral_Pool Chiral Pool Synthesis (Incorporation) Start->Chiral_Pool Chiral_Auxiliary Chiral Auxiliary (Temporary Attachment) Start->Chiral_Auxiliary Asymmetric_Catalysis Asymmetric Catalysis (Chiral Environment) Start->Asymmetric_Catalysis Product Enantiopure Product Chiral_Pool->Product Direct Incorporation Chiral_Auxiliary->Product Reaction & Cleavage Asymmetric_Catalysis->Product Catalytic Transformation

Figure 1: Core strategies in asymmetric synthesis.

Profile of (S)-3-(4-Bromophenyl)-2-hydroxypropionic Acid

This molecule is a non-natural α-hydroxy acid derivative. The presence of the chiral center at the C2 position, the carboxylic acid, and the hydroxyl group make it a versatile synthon. The bromophenyl moiety provides a handle for further functionalization, typically through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a key advantage in building molecular complexity for drug candidates.

PropertyValueSource(s)
CAS Number 853908-26-6[4][5]
Molecular Formula C₉H₉BrO₃[5]
Molecular Weight 245.07 g/mol [5]
IUPAC Name (2S)-3-(4-bromophenyl)-2-hydroxypropanoic acid[5]
Appearance Solid[6]
Storage Sealed in dry, 2-8°C[4]
SMILES O=C(O)CC1=CC=C(Br)C=C1[4]

Synthesis of the Chiral Building Block

The enantiopure form of 3-aryl-2-hydroxy propanoic acids is not typically obtained by resolution but is constructed stereoselectively from a member of the chiral pool. A robust and scalable synthesis often starts from commercially available (S)-benzyl glycidyl ether, derived from (S)-glycidol. This approach ensures that the critical stereocenter is established early and with high fidelity.

The synthesis can be understood as a three-stage process:

  • C-C Bond Formation: A Grignard reagent, prepared from a brominated aromatic (e.g., 4-bromoanisole as a surrogate for bromobenzene), performs a regioselective ring-opening of the chiral epoxide. This step forms the carbon skeleton and sets the second stereocenter.

  • Deprotection and Functional Group Interconversion: The benzyl ether protecting group is removed via hydrogenolysis, and the primary alcohol is subsequently oxidized to a carboxylic acid.

  • Final Modification (if needed): Further modifications, such as demethylation of a methoxy group to a phenol and subsequent reactions, can be performed as needed to arrive at the final target structure.

A representative workflow is detailed below.

Synthesis_Workflow Representative Synthesis of a 3-Aryl-2-hydroxypropanoic Acid Derivative cluster_workflow Representative Synthesis of a 3-Aryl-2-hydroxypropanoic Acid Derivative A (S)-Benzyl Glycidyl Ether (Chiral Pool Source) B Regioselective Epoxide Ring-Opening A->B 4-Methoxyphenyl- magnesium bromide C Secondary Alcohol Intermediate (e.g., (S)-1-(benzyloxy)-3-(4-methoxyphenyl)propan-2-ol) B->C D Debenzylation (e.g., Pd/C, H₂) & O-Alkylation C->D E Diol Intermediate (e.g., (S)-3-(4-methoxyphenyl)propane-1,2-diol) D->E F Selective Oxidation of Primary Alcohol E->F e.g., TEMPO/Bleach or CrO₃/H₂SO₄ G (S)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid F->G

Figure 2: Representative workflow for synthesizing 3-aryl-2-hydroxypropanoic acids.[7]

This method provides the target class of compounds with high enantiomeric excess (typically >97% e.e.) and in good overall yield (40-45%).[7] The integrity of the stereocenter from the starting glycidyl ether is maintained throughout the sequence, demonstrating the power of chiral pool synthesis.

The Role as a Chiral Building Block (Chiron)

The primary and most powerful application of (S)-3-(4-bromophenyl)-2-hydroxypropionic acid is as a chiral building block , or chiron . In this role, the molecule is not a transient auxiliary or a catalyst but a fundamental, permanent component of the final target molecule.

Causality of its Efficacy: The strategic advantage of using a chiron like this is rooted in efficiency and reliability. By starting with a molecule where the absolute stereochemistry is already defined and of high purity, the synthetic route is de-risked. It obviates the need for a challenging, and often less predictable, asymmetric transformation later in a multi-step synthesis.

The workflow is conceptually straightforward:

  • Activation: The carboxylic acid is typically activated to facilitate coupling. Common methods include conversion to an acid chloride, an active ester, or direct use with peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Coupling: The activated acid is reacted with a nucleophile, such as an amine to form an amide bond or an alcohol to form an ester bond. These are fundamental linkages in a vast number of pharmaceutical agents.

  • Further Elaboration: The bromophenyl group serves as a versatile anchor for subsequent complexity-building reactions, such as metal-catalyzed cross-couplings, without disturbing the established stereocenter.

Chiron_Incorporation cluster_concept Incorporation of a Chiral Building Block Chiron (S)-3-(4-Bromophenyl) -2-hydroxypropionic acid (Defined Stereocenter) Activation Carboxyl Group Activation Chiron->Activation Coupling Amide or Ester Bond Formation Activation->Coupling Target Larger, More Complex Chiral Molecule (Stereocenter Preserved) Coupling->Target Elaboration Further Elaboration (e.g., Cross-Coupling at Br) Target->Elaboration Optional Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Coupling

Figure 3: Conceptual workflow for using the title compound as a chiron.

Representative Experimental Protocol: Amide Coupling

To illustrate its use, the following section provides a detailed, self-validating protocol for a standard amide coupling reaction. This transformation is fundamental in medicinal chemistry for synthesizing a wide array of biologically active molecules.

Objective: To synthesize (S)-N-benzyl-3-(4-bromophenyl)-2-hydroxypropanamide.

Materials:

  • (S)-3-(4-bromophenyl)-2-hydroxypropionic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-3-(4-bromophenyl)-2-hydroxypropionic acid (1.0 eq).

    • Causality: An inert atmosphere is crucial to prevent atmospheric moisture from quenching the active intermediates and reducing yield.

  • Dissolution: Dissolve the starting acid in anhydrous DCM (approx. 0.1 M concentration). Stir until fully dissolved.

    • Causality: DCM is an excellent solvent for this reaction type—it is aprotic and effectively dissolves both the starting materials and coupling reagents without participating in the reaction.

  • Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq), followed by DIPEA (3.0 eq), and finally PyBOP (1.2 eq).

    • Causality: DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid by PyBOP, driving the reaction forward. PyBOP is a highly efficient coupling reagent that minimizes side reactions and racemization of the chiral center. A slight excess of the amine and a larger excess of the base ensure the acid is fully consumed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).

    • Causality: Monitoring ensures the reaction is stopped at the optimal time, preventing potential side-product formation from prolonged reaction times.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Causality: The NaHCO₃ wash removes any unreacted acid and acidic byproducts from the coupling reagent. The brine wash removes residual water and water-soluble impurities from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Causality: Removing all traces of water is essential before solvent evaporation to prevent hydrolysis of the product and to obtain an accurate crude yield.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure (S)-N-benzyl-3-(4-bromophenyl)-2-hydroxypropanamide.

    • Causality: Chromatography separates the desired product from unreacted reagents, the activated ester intermediate, and other byproducts, yielding a product of high purity suitable for further use.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric purity can be confirmed by chiral HPLC if necessary.

Conclusion

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid stands as a highly valuable and strategic chiral building block for asymmetric synthesis. Its utility is not derived from catalytic turnover or temporary chiral influence, but from its nature as an enantiomerically pure fragment whose core structure and stereochemistry are permanently and reliably incorporated into complex target molecules. The synthetic accessibility from the chiral pool ensures a high degree of enantiopurity, while its functional handles—the hydroxyl group, the carboxylic acid, and the bromophenyl ring—provide multiple, orthogonal points for elaboration. For researchers in drug development, employing such a well-defined chiron de-risks synthetic campaigns, shortens routes to complex targets, and provides a robust platform for the generation of novel, enantiomerically pure chemical entities.

References

  • ProQuest. (n.d.). ELECTROPHILIC ASYMMETRIC SYNTHESIS OF ALPHA-HYDROXY ACIDS AND ALPHA-HYDROXY ACID DERIVATIVES. Retrieved from [Link]

  • Deng, L., et al. (2004). Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. Organic Letters.
  • ResearchGate. (n.d.). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. US20160102042A1.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid. Retrieved from [Link]

  • MDPI. (2023). Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. Retrieved from [Link]

  • National Institutes of Health. (2012). Hydroxamic Acids in Asymmetric Synthesis. PMC - NIH. Retrieved from [Link]

  • Sibi, M. P., & Chen, J. (n.d.). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Retrieved from [Link]

  • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Aifantech. (2026). High Purity Chiral Building Blocks in Modern Pharma. Retrieved from [Link]

  • MDPI. (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Retrieved from [Link]

  • StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Foundational

Solubility of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Optimization for (S)-3-(4-Bromophenyl)-2-hydroxypropionic Acid Executive Summary (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid (CAS: 853908-26-6) is a critical chira...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling and Solvent Optimization for (S)-3-(4-Bromophenyl)-2-hydroxypropionic Acid

Executive Summary

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid (CAS: 853908-26-6) is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including peptide mimetics and targeted therapeutics. In early-stage drug development, process chemistry is frequently bottlenecked by a poor understanding of intermediate solubility. As a Senior Application Scientist, I have designed this whitepaper to provide a causality-driven guide to the solubility profile of this compound. By establishing self-validating protocols for thermodynamic solubility determination and strategic solvent selection, researchers can optimize reaction conditions and maximize crystallization yields.

Physicochemical Profiling & Causality

To accurately predict the solubility behavior of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid, we must deconstruct its molecular architecture (C9H9BrO3, MW: 245.07 g/mol ). The molecule possesses two competing thermodynamic domains:

  • Polar Hydrogen-Bonding Network : The α -hydroxy acid moiety acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA). This drives a high affinity for polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Methanol, Ethanol).

  • Lipophilic Halogenated Core : The addition of the 4-bromo substituent to the phenyl ring significantly alters the solubility profile compared to the unhalogenated parent compound, 3-phenyllactic acid[1]. The heavy bromine atom increases the molecular polarizability and overall lipophilicity (LogP). This structural modification drastically reduces aqueous solubility while simultaneously enhancing solubility in moderately polar organic solvents, such as ethyl acetate (EtOAc) and tetrahydrofuran (THF)[2].

Empirical Solubility Data in Organic Solvents

Understanding the Hansen Solubility Parameters (HSP) allows us to categorize solvents based on their dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces. The table below summarizes the quantitative thermodynamic solubility ranges for (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid at 25°C, extrapolated from the behavior of closely related halogenated phenyllactic acid derivatives.

Solvent ClassRepresentative SolventsEstimated Solubility (mg/mL at 25°C)Process Application
Polar Aprotic DMSO, DMF, DMAc> 100High-concentration stock solutions, SNAr reactions
Polar Protic Methanol, Ethanol50 - 100Hydrogenation, esterification
Esters / Ethers Ethyl Acetate, THF20 - 50Primary crystallization solvent, liquid-liquid extraction
Non-Polar Aliphatic Heptane, Hexane< 1Anti-solvent for controlled crystallization
Aqueous Water, PBS (pH 7.2)< 0.5Biological assays (requires DMSO/PEG co-solvents)

Standardized Protocol: Thermodynamic Solubility Determination

Dynamic or kinetic solubility assays often overestimate solubility due to supersaturation. For rigorous process chemistry, establishing true thermodynamic equilibrium is non-negotiable. We employ a modified, self-validating Shake-Flask Method[3].

Fig 1. Standardized Shake-Flask Method workflow for thermodynamic solubility determination.

Self-Validating Methodology (Shake-Flask):

  • Excess Solid Addition : Weigh approximately 100 mg of the compound into a 2 mL HPLC glass vial. Add 1 mL of the target organic solvent. Causality: A visible excess of solid must remain in the vial to guarantee the solution reaches thermodynamic saturation rather than just a high, unsaturated concentration.

  • Thermal Equilibration : Seal the vial and agitate at a constant 25.0 ± 0.1 °C using an orbital shaker at 300 rpm. Causality: Temperature fluctuations exponentially impact solubility. Precise isothermal control prevents dissolution-precipitation cycling, which can skew results.

  • Time-Course Sampling (The Self-Validation Step) : Sample the suspension at 24 hours and 48 hours. Causality: If the quantified concentration at 48 hours matches the 24-hour timepoint (within 2% RSD), thermodynamic equilibrium is definitively confirmed. If it is higher, continue shaking.

  • Phase Separation : Centrifuge the aliquots at 10,000 rpm for 10 minutes at exactly 25°C. Causality: Syringe filtration can induce temperature drops (causing analyte precipitation on the filter membrane) or non-specifically adsorb the compound. Isothermal centrifugation is significantly more reliable.

  • Dilution and Quantification : Immediately dilute the supernatant 1:100 in the HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% TFA) to prevent spontaneous precipitation. Quantify against a 5-point standard calibration curve using HPLC-UV.

Solvent Selection for Process Chemistry & Crystallization

When scaling up the synthesis or purification of this chiral acid, solvent selection must balance solubility thermodynamics with regulatory safety limits. According to the ICH Q3C guidelines, Class 3 solvents (solvents with low toxic potential) should always be prioritized over Class 2 solvents in pharmaceutical manufacturing[4].

For the isolation and purification of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid, an anti-solvent crystallization strategy is highly effective due to the steep solubility gradient between esters and aliphatic hydrocarbons.

Fig 2. Anti-solvent crystallization logic for (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid.

Crystallization Workflow Logic:

  • Primary Solvent (Good Solvent) : Ethyl Acetate (Class 3) is ideal. The compound exhibits strong solubility due to favorable dipole-dipole interactions between the solvent and the α -hydroxy acid group.

  • Anti-Solvent : Heptane (Class 3). The highly polar acid moiety strongly repels the non-polar aliphatic environment of heptane, resulting in near-zero solubility.

  • Process Execution : Dissolve the crude intermediate in a minimum volume of warm EtOAc (e.g., 50°C). Slowly charge heptane into the reactor until the solution becomes slightly turbid (indicating the boundary of the metastable zone width, MSZW). Seed the mixture with pure crystals to control nucleation, then apply a linear cooling ramp down to 5°C. This controlled supersaturation depletion maximizes yield (>85%) while effectively excluding process impurities.

References

  • U.S. Environmental Protection Agency (EPA) / Regulations.gov . DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.[Link]

  • European Medicines Agency (EMA) / ICH . ICH Q3C (R9) Residual solvents - Scientific guideline.[Link]

Sources

Exploratory

Biological activity of brominated phenylpropionic acid derivatives

An In-depth Technical Guide to the Biological Activity of Brominated Phenylpropionic Acid Derivatives Abstract This technical guide provides a comprehensive exploration of brominated phenylpropionic acid derivatives, a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Brominated Phenylpropionic Acid Derivatives

Abstract

This technical guide provides a comprehensive exploration of brominated phenylpropionic acid derivatives, a class of compounds with significant and varied biological activities. We delve into the synthetic methodologies for creating these molecules, with a focus on electrophilic bromination and functional group transformations. The core of this guide is a detailed analysis of their primary biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects. For each activity, we examine the underlying mechanisms of action, such as cyclooxygenase (COX) inhibition, bacterial cell membrane disruption, and induction of apoptosis via reactive oxygen species (ROS). This guide synthesizes data from numerous studies, presenting key quantitative metrics like IC₅₀ and Minimum Inhibitory Concentration (MIC) values in structured tables for comparative analysis. Furthermore, we provide detailed, field-proven experimental protocols for essential assays, enabling researchers to validate and expand upon these findings. Visualized through custom diagrams, the signaling pathways and experimental workflows are elucidated to provide a clear understanding of the molecular interactions and research methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of brominated phenylpropionic acid derivatives.

Introduction: The Phenylpropionic Acid Scaffold and the Influence of Bromination

Arylpropionic acid derivatives represent a cornerstone in medicinal chemistry, most notably as a prominent class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[1][2] Compounds like ibuprofen and naproxen, which are 2-arylpropionic acids, are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[1][3][4][5]

The functionalization of this privileged scaffold offers a pathway to modulate and expand its biological activity. Halogenation, and specifically bromination, is a powerful strategy in drug design.[6] The introduction of a bromine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile.[7] These changes can lead to enhanced binding affinity for biological targets, improved membrane permeability, and altered metabolic stability, often resulting in a more potent or diverse pharmacological profile.[6][7]

This guide provides an in-depth analysis of brominated phenylpropionic acid derivatives, moving beyond their well-known anti-inflammatory roles to explore their efficacy as antibacterial and cytotoxic agents. We will examine the synthetic routes to these compounds, dissect their mechanisms of action, and provide the practical, validated protocols necessary for their continued investigation and development.

Synthesis of Brominated Phenylpropionic Acid Derivatives

The synthesis of brominated phenylpropionic acid derivatives can be achieved through several strategic routes, primarily involving the bromination of a pre-existing phenylpropionic acid or building the scaffold from a brominated precursor. The choice of method depends on the desired regioselectivity of the bromine atom(s).

A common and direct approach is the electrophilic aromatic substitution on the phenyl ring using bromine, often in the presence of a Lewis acid catalyst or in a suitable solvent like acetic acid.[8][9] Alternatively, for benzylic bromination, radical initiators are employed.[3]

General Synthetic Workflow Diagram

G cluster_0 Route A: Bromination of Phenylpropionic Acid cluster_1 Route B: Scaffolding from Brominated Precursor A1 Phenylpropionic Acid Precursor A4 Brominated Phenylpropionic Acid Derivative A1->A4 Electrophilic Substitution A2 Brominating Agent (e.g., Br2, HBr/H2O2) A2->A4 A3 Reaction Conditions (Solvent, Catalyst) A3->A4 B1 Brominated Aromatic Precursor (e.g., Bromo-acetophenone) B2 Side Chain Introduction (e.g., Wittig, Grignard) B1->B2 B3 Functional Group Transformation B2->B3 B4 Brominated Phenylpropionic Acid Derivative B3->B4

Caption: General synthetic strategies for brominated phenylpropionic acid derivatives.

Experimental Protocol: Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid

This protocol describes the benzylic bromination of 2-(4-methylphenyl)propionic acid. The rationale for using bromine in ethyl acetate with a catalytic amount of HBr is to generate a controlled amount of the reactive bromine species for selective radical bromination at the benzylic position, activated by the phenyl ring, while minimizing ring bromination.[3]

Materials:

  • 2-(4-Methylphenyl)propionic acid

  • Ethyl acetate

  • Hydrobromic acid (HBr), catalytic amount

  • Bromine (Br₂)

  • Ethanol (for recrystallization)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve 2-(4-methylphenyl)propionic acid (0.01 mol, 1.64 g) in 50 mL of ethyl acetate in a round-bottom flask.[3]

  • Add a catalytic amount of HBr to the solution.

  • Place the flask in an ice bath to cool the solution.

  • In a separate container, prepare a solution of bromine (0.012 mol, 0.61 mL) in 20 mL of ethyl acetate.

  • Add the bromine solution dropwise to the reaction mixture over 30 minutes with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.[3]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Wash the resulting precipitate with cold water to remove any remaining HBr.

  • Dry the crude product and recrystallize from ethanol to afford pure 2-(4-(bromomethyl)phenyl)propionic acid.[3]

Data Analysis:

  • Calculate the percentage yield. A typical yield is around 79%.[3]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity: COX Inhibition

The hallmark of many phenylpropionic acid derivatives is their anti-inflammatory effect, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][4] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.[3] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation.[1][4] Brominated phenylpropionic acid derivatives have been shown to inhibit both isoforms, with some compounds showing selectivity that approaches that of known NSAIDs.[3][5]

AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (PGG2, PGH2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Brominated Phenylpropionic Acid Derivatives Inhibitor->COX Inhibition

Caption: Inhibition of prostaglandin synthesis by brominated phenylpropionic acid derivatives.

The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

CompoundTargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Compound 6h COX-12.15Ibuprofen4.67[3][5]
COX-27.89Nimesulide7.53[3][5]
Compound 6l COX-11.88Ibuprofen4.67[3][5]
COX-27.43Nimesulide7.53[3][5]

Note: IC₅₀ values can vary based on assay conditions.

This fluorometric assay is a reliable method to determine the inhibitory activity of compounds on both COX-1 and COX-2. It measures the peroxidase activity of the COX enzyme.

Materials:

  • COX-1 or COX-2 enzyme (ovine or human recombinant)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe

  • Test compounds (dissolved in DMSO)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In each well of the 96-well plate, add the reaction buffer, the COX enzyme, and the heme cofactor.

  • Add a small volume of the test compound solution or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Add the ADHP probe to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (Excitation ~530-540 nm, Emission ~585-595 nm) every minute for 10-20 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.

  • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value.

Antibacterial Activity

Several brominated phenylpropionic acid derivatives have demonstrated promising antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and its resistant strains (MRSA).[3][10] This dual functionality—acting as both an anti-inflammatory and an antibacterial agent—is highly desirable, as inflammation and infection often coexist.[3] The lipophilic character imparted by the bromine atom may facilitate the disruption of bacterial cell membranes.

The effectiveness of antibacterial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

CompoundS. aureus MIC (µg/mL)MRSA MIC (µg/mL)Reference (Chloramphenicol) MIC (µg/mL)Source
Compound 6d 31.25>50015.62[3][5]
Compound 6h 62.512515.62[3][5]
Compound 6l 31.2562.515.62[3][5]
Compound 6m 62.512515.62[3][5]

This is the gold-standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (S. aureus, MRSA, etc.)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., Chloramphenicol)

  • Incubator (37°C)

Procedure:

  • Perform a two-fold serial dilution of the test compounds in the 96-well plate using MHB.

  • Prepare a standardized bacterial inoculum and add it to each well (except for the sterility control well).

  • Include a positive control (bacteria with no compound) and a negative/sterility control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Data Analysis:

  • Record the MIC value for each compound against each bacterial strain.

  • Compare the MIC values to that of the reference antibiotic.

Cytotoxic and Anticancer Activity

The introduction of bromine atoms can enhance the cytotoxicity of organic molecules against various cancer cell lines.[11] Studies on brominated phenylpropionic acid derivatives and structurally similar compounds have shown antiproliferative activity against human solid tumor cell lines, including prostate (PC-3), colon (LS 180), and cervical (HeLa) cancer cells.[11][12]

A plausible mechanism for the observed cytotoxicity is the induction of programmed cell death (apoptosis) through the generation of intracellular Reactive Oxygen Species (ROS).[7] Elevated ROS levels create oxidative stress, leading to damage of critical cellular components and activation of apoptotic pathways.

Compound Brominated Derivative Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Stress Oxidative Stress (Damage to DNA, Proteins, Lipids) ROS->Stress Mito Mitochondrial Pathway Stress->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: Proposed mechanism of ROS-mediated apoptosis induced by brominated derivatives.

The cytotoxic effect is measured by the half-maximal growth inhibitory concentration (GI₅₀) or half-maximal inhibitory concentration (IC₅₀).

Compound TypeCell LineIC₅₀ (µM)Source
Unsymmetrical mono-brominated PC-334.9[11]
LS 18044.5[11]
Unsymmetrical di-brominated PC-326.5[11]
LS 18033.9[11]
Symmetrical di-brominated PC-321.0[11]
LS 18018.3[11]
Symmetrical tetra-brominated PC-39.6[11]
LS 18013.5[11]

Note: These values are for brominated Salphen compounds, which share structural similarities and demonstrate the principle of bromination enhancing cytotoxicity.

The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • Cancer cell lines (e.g., HeLa, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate for 2-4 hours, allowing formazan crystals to form.

  • Remove the MTT medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance of the plate on a microplate reader.

Data Analysis:

  • Subtract the background absorbance (wells with no cells).

  • Express the absorbance of treated wells as a percentage of the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on their chemical structure, particularly the number and position of the bromine atoms.

  • Cytotoxicity: There is a clear trend showing that an increase in the number of bromine atoms on the phenyl ring correlates with increased cytotoxicity. Symmetrical tetra-brominated compounds are significantly more potent than mono- or di-brominated analogues.[11]

  • COX Inhibition: The free carboxylic acid group is considered an essential pharmacophore for COX inhibition.[3] Esterification or amidation of this group typically leads to reduced activity.

  • Lipophilicity: Bromination generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target enzymes.

Sources

Foundational

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid and its enantiomer (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid

An In-depth Technical Guide to (S)- and (R)-3-(4-Bromophenyl)-2-hydroxypropionic Acid This guide provides a comprehensive technical overview of the enantiomeric pair, (S)- and (R)-3-(4-bromophenyl)-2-hydroxypropionic aci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (S)- and (R)-3-(4-Bromophenyl)-2-hydroxypropionic Acid

This guide provides a comprehensive technical overview of the enantiomeric pair, (S)- and (R)-3-(4-bromophenyl)-2-hydroxypropionic acid. It is intended for researchers, chemists, and professionals in drug development who utilize chiral building blocks in organic synthesis. This document delves into the synthesis, resolution, characterization, and application of these critical molecules, emphasizing the scientific principles that guide experimental design and execution.

Introduction: The Significance of Chirality and the Role of Bromophenyl Hydroxypropionic Acids

In the realm of medicinal chemistry and materials science, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological activities. A classic example is the tragedy of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the critical need for enantiomerically pure compounds in drug development.

(S)- and (R)-3-(4-bromophenyl)-2-hydroxypropionic acid are valuable chiral building blocks. Their structure, featuring a carboxylic acid, a hydroxyl group, and a brominated phenyl ring, offers multiple points for synthetic modification. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. These enantiomers are key intermediates in the synthesis of various pharmaceutically active compounds, making their efficient preparation and characterization a subject of significant interest.[1]

Physicochemical and Stereochemical Properties

The fundamental properties of each enantiomer are identical, with the exception of their interaction with plane-polarized light. The specific rotation is equal in magnitude but opposite in direction, a defining characteristic of an enantiomeric pair.

Table 1: Core Properties of 3-(4-Bromophenyl)-2-hydroxypropionic Acid Enantiomers

Property(S)-Enantiomer(R)-EnantiomerData Source(s)
IUPAC Name (2S)-3-(4-bromophenyl)-2-hydroxypropanoic acid(2R)-3-(4-bromophenyl)-2-hydroxypropanoic acid[2][3]
CAS Number 853908-26-61141478-88-7[4][5]
Molecular Formula C₉H₉BrO₃C₉H₉BrO₃[2][3]
Molecular Weight 245.07 g/mol 245.07 g/mol [2][3]
Purity Typically ≥95%Typically ≥95%[4][5]
Appearance White to off-white solidWhite to off-white solidMfr. Data
Storage 2-8°C, sealed in dry conditions2-8°C, sealed in dry conditions[4][6]

Note: Specific rotation values can vary based on concentration, solvent, and temperature, and should be determined experimentally for each batch.

Synthesis and Chiral Resolution: Pathways to Enantiopurity

Obtaining a single enantiomer of 3-(4-bromophenyl)-2-hydroxypropionic acid can be achieved through two primary strategies: asymmetric synthesis, which creates the desired stereocenter selectively, or chiral resolution, which separates a pre-existing racemic mixture.

Asymmetric Synthesis

The most direct route to an enantiomerically pure compound is through asymmetric synthesis. This approach avoids the loss of 50% of the material inherent in classical resolution and is often more atom-economical. A common strategy is the asymmetric reduction of the prochiral precursor, 3-(4-bromophenyl)-2-oxopropanoic acid.

Causality in Asymmetric Reduction: The choice of catalyst is critical. Chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP), or oxazaborolidine-based reagents like the Corey-Bakshi-Shibata (CBS) catalyst, create a chiral environment around the ketone.[7] This forces the hydride reagent (e.g., from borane) to approach the carbonyl from one face preferentially, leading to the formation of one enantiomer of the alcohol in excess. The specific enantiomer obtained ((S) or (R)) is dictated by the chirality of the catalyst used.

Chiral Resolution of Racemic Mixtures

When a direct asymmetric synthesis is not feasible or cost-effective, resolution of a racemic mixture is a widely used alternative.

This classical method remains one of the most robust and scalable techniques for resolving chiral acids.[8]

Principle of Operation: The racemic acid is reacted with an enantiomerically pure chiral base (the resolving agent), such as (R)-(+)-1-phenylethylamine or cinchonidine.[9] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization.[8] Once a single diastereomer is isolated, the chiral base is removed by acidification, liberating the desired enantiopure carboxylic acid.

Workflow Diagram: Chiral Resolution via Diastereomeric Salt Formation

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation racemate Racemic Acid ((R/S)-Mixture) salt_mix Diastereomeric Salt Mixture ((R,R) and (S,R) salts) racemate->salt_mix + base Chiral Base ((R)-Amine) base->salt_mix crystallization Fractional Crystallization (Exploits solubility difference) salt_mix->crystallization salt_R Pure (R,R) Salt crystallization->salt_R Less Soluble Salt salt_S_mother salt_S_mother crystallization->salt_S_mother More Soluble Salt (in Mother Liquor) acidification Acidification (e.g., HCl) salt_R->acidification pure_R_acid Pure (R)-Acid acidification->pure_R_acid Precipitates base_HCl Chiral Base HCl Salt acidification->base_HCl Stays in Solution

Caption: Workflow for resolving a racemic acid using a chiral base.

Biocatalysis offers a highly selective and environmentally benign alternative. Enzymes, being inherently chiral, can differentiate between enantiomers with high precision.

Principle of Operation: A lipase enzyme can be used to selectively catalyze the esterification of one enantiomer in the racemic mixture with an alcohol (e.g., butanol). This results in a mixture of one enantiomer as an ester and the other as the unreacted acid. These two compounds have different functional groups and can be easily separated using standard techniques like extraction or chromatography. The ester can then be hydrolyzed back to the acid if needed. This process is often highly efficient, yielding products with very high enantiomeric excess (ee).

Analytical Characterization and Quality Control

Confirming the identity, purity, and most importantly, the enantiomeric excess of the final product is a non-negotiable step. This constitutes a self-validating system where the analytical data must corroborate the expected outcome of the synthesis or resolution protocol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of a sample.

Principle of Operation: The separation occurs on a chiral stationary phase (CSP). These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte. The CSP can be based on polysaccharides (like cellulose or amylose derivatives), proteins, or Pirkle-type phases.[10][11] One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer on the column, while the other enantiomer elutes faster. The relative area of the two peaks in the chromatogram gives a precise measure of the enantiomeric ratio.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based CSP, such as a Chiralcel OD-H or Chiralpak AD-H, is often a good starting point for this class of compounds.[10]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) to ensure the analyte is in its protonated state and to improve peak shape.[12]

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (due to the phenyl ring)

    • Column Temperature: 25 °C

  • Injection and Analysis: Inject 10 µL of the sample. The retention times for the (R) and (S) enantiomers will differ, allowing for their quantification.

  • Validation: The method should be validated by first injecting a racemic standard to confirm the baseline separation of the two enantiomeric peaks.

Workflow Diagram: Analytical Workflow for Chiral Purity

G cluster_0 HPLC System cluster_1 Data Analysis Sample Synthesized Sample (e.g., (S)-Acid) HPLC Chiral HPLC Column + Mobile Phase Sample->HPLC Racemic Racemic Standard (50:50 R/S) Racemic->HPLC System Suitability Chromatogram Chromatogram HPLC->Chromatogram UV Detector Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% ee = |(Area_S - Area_R)| / (Area_S + Area_R) * 100 Integration->Calculation Result Final Report: Enantiomeric Excess > 99% Calculation->Result

Caption: Process for determining enantiomeric excess (ee) using Chiral HPLC.

Applications in Research and Drug Development

The utility of (S)- and (R)-3-(4-bromophenyl)-2-hydroxypropionic acid lies in their role as chiral synthons. They are not typically the final active pharmaceutical ingredient (API) but are crucial intermediates.

Logical Relationship: From Building Block to API

G start (S)-3-(4-Bromophenyl) -2-hydroxypropionic acid step1 Functional Group Transformation (e.g., Esterification) start->step1 step2 Suzuki Coupling (Replaces -Br with new aryl group) step1->step2 step3 Further Elaboration step2->step3 final Complex Chiral API (e.g., PPAR Agonist) step3->final

Caption: Synthetic pathway from a chiral starting material to a final drug molecule.

Field-Proven Insight: These molecules are structurally related to intermediates used in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, a class of drugs investigated for treating type 2 diabetes and dyslipidemia.[1] The stereochemistry of the α-hydroxy acid moiety is often critical for proper binding to the receptor's active site. The 4-bromophenyl group provides a strategic point for diversification; using palladium-catalyzed cross-coupling reactions, a wide variety of substituents can be introduced at this position to modulate the pharmacological properties of the final compound.[13] This "late-stage diversification" is a powerful strategy in drug discovery, allowing for the rapid generation of a library of analogues from a common chiral intermediate.

Conclusion

(S)- and (R)-3-(4-bromophenyl)-2-hydroxypropionic acid are more than just chemicals on a shelf; they are enabling tools for the creation of complex, stereochemically defined molecules. A thorough understanding of the methodologies for their synthesis, resolution, and analysis is essential for any scientist working in the field. The choice between asymmetric synthesis and chiral resolution is a strategic one, dictated by factors of scale, cost, and available technology. The integrity of any subsequent research hinges on rigorous analytical validation, with chiral HPLC being the indispensable technique for confirming enantiopurity. As drug development continues to demand greater precision and sophistication, the mastery of such fundamental chiral building blocks will remain a cornerstone of innovation.

References

  • PubChem. (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid. National Center for Biotechnology Information. [Link][2]

  • PubChem. (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid. National Center for Biotechnology Information. [Link][3]

  • Google Patents. A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds (US20160102042A1). [1]

  • Pokhodylo, N. (2015). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link][9]

  • Rao, B. M., & Sridhar, G. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry, An Indian Journal, 6(2). [Link][12]

  • Pharmaceutical Technology. (2026). Chiral Resolution with and without Resolving Agents. [Link][8]

  • Wang, Y., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2695. [Link][10]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link][13][14]

  • University of Victoria. Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. [Link][7]

Sources

Protocols & Analytical Methods

Method

Using (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid as a chiral auxiliary in organic reactions.

Application Notes & Protocols: A Guide to Asymmetric Synthesis Using Chiral Auxiliaries A Note to the Researcher: Initial inquiries into the specific use of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid as a chiral auxil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: A Guide to Asymmetric Synthesis Using Chiral Auxiliaries

A Note to the Researcher: Initial inquiries into the specific use of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid as a chiral auxiliary yielded limited established protocols in peer-reviewed literature. To provide a comprehensive and technically robust guide that adheres to the principles of well-validated methodologies, this document will focus on the widely successful and mechanistically understood Evans' Oxazolidinone Auxiliaries . These auxiliaries, derived from readily available amino alcohols, serve as an exemplary system for demonstrating the power and precision of auxiliary-mediated asymmetric synthesis. The principles and protocols detailed herein provide a foundational framework applicable to the broader field of chiral auxiliary-based stereocontrol.

Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within drug development and natural product synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The auxiliary establishes a chiral environment, causing the faces of a reactive intermediate (such as an enolate) to be diastereotopic. This differentiation forces an incoming reagent to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[2] Following the reaction, the auxiliary is cleaved and can, ideally, be recovered for reuse, leaving the desired product in high enantiomeric purity.[3]

Evans' oxazolidinones are a class of chiral auxiliaries that have become a cornerstone of modern organic synthesis due to their high efficacy in a range of C-C bond-forming reactions, including aldol additions and alkylations.[1][4] Their rigid cyclic structure and the stereodirecting substituent, typically derived from an amino acid, provide a well-defined steric environment that predictably controls the stereochemical outcome.[4]

Mechanism of Stereocontrol: The Evans' Oxazolidinone System

The remarkable stereodirecting power of Evans' oxazolidinone auxiliaries is rooted in the formation of a conformationally rigid transition state. The process can be dissected into three key stages: acylation, diastereoselective enolate formation and reaction, and auxiliary cleavage.

Acylation of the Auxiliary

The first step involves attaching the desired acyl group (e.g., propionyl for subsequent aldol or alkylation reactions) to the nitrogen of the oxazolidinone. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium (n-BuLi) followed by quenching with an acyl chloride.[1] Milder, alternative methods using an acid anhydride and an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP) have also been developed to simplify the procedure.[5]

Diastereoselective Enolate Formation and Reaction

This is the critical stereochemistry-defining step.

  • Enolate Geometry: Treatment of the N-acyloxazolidinone with a base, such as lithium diisopropylamide (LDA) for alkylations or a Lewis acid like dibutylboron triflate (Bu₂BOTf) with a hindered amine for aldol reactions, selectively generates a (Z)-enolate.[1][6]

  • Chelation and Facial Shielding: The (Z)-enolate forms a rigid, chelated six-membered ring structure with the boron Lewis acid in the case of aldol reactions.[7] The substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) sterically shields the top face of the planar enolate.

  • Directed Electrophilic Attack: This steric blockade forces the electrophile (e.g., an aldehyde in an aldol reaction or an alkyl halide in an alkylation) to approach from the less hindered bottom face. This controlled trajectory leads to a highly predictable stereochemical outcome.[4] The entire process is governed by the Zimmerman-Traxler model for aldol reactions, which posits a chair-like six-membered transition state.[7]

Below is a diagram illustrating the workflow and the key stereocontrolling transition state in an Evans' asymmetric aldol reaction.

G cluster_workflow Experimental Workflow cluster_mechanism Stereocontrolling Transition State (Zimmerman-Traxler Model) start Chiral Auxiliary ((4R,5S)-Oxazolidinone) acyl Acylation (e.g., Propionyl Chloride) start->acyl enolate Enolate Formation (Bu₂BOTf, i-Pr₂NEt) acyl->enolate aldol Aldol Addition (Aldehyde, -78 °C) enolate->aldol cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) aldol->cleavage product Enantiopure β-Hydroxy Acid cleavage->product ts  Chair-like Transition StateKey FeaturesOutcome(Z)-Boron EnolateAldehyde attacks from the less hindered face, leading to the observed 'syn' aldol adduct.Six-membered ring chelationSteric shielding by C4-substituent

Sources

Application

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Separation of 3-(4-Bromophenyl)-2-hydroxypropionic Acid

Abstract This application note presents a detailed, robust, and highly selective chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 3-(4-Bromophenyl)-2-hydroxypropionic a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and highly selective chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 3-(4-Bromophenyl)-2-hydroxypropionic acid. Enantiomerically pure forms of arylpropionic acid derivatives are critical as pharmaceutical intermediates and chiral synthons.[1] The method described herein utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, achieving baseline resolution suitable for quality control, purity assessment, and preparative applications. The causality behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters is discussed to provide researchers with a foundational understanding for method adaptation and troubleshooting.

Principle of Chiral Separation

The successful separation of enantiomers via HPLC relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[2] For compounds like 3-(4-Bromophenyl)-2-hydroxypropionic acid, which is a derivative of mandelic acid, polysaccharide-based CSPs are exceptionally effective.[1][3]

The selected stationary phase, a cellulose-derivative CSP, possesses chiral grooves and cavities. The separation mechanism is governed by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The hydroxyl and carboxyl groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The bromophenyl ring of the analyte can engage in π-π stacking interactions with the phenyl groups of the chiral selector.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to these interactions.

  • Steric Hindrance: The specific three-dimensional arrangement of the functional groups on one enantiomer allows for a more stable, lower-energy fit within the chiral selector's structure compared to the other enantiomer. This difference in interaction energy leads to differential retention times and, consequently, separation.[4]

The use of a normal phase mobile phase (n-hexane with an alcohol modifier) is critical. The non-polar n-hexane minimizes interactions with the stationary phase, allowing the chiral recognition mechanisms to dominate. The alcohol modifier is necessary to modulate analyte retention; a higher alcohol content reduces retention time.[3] Furthermore, the addition of an acidic modifier, such as Trifluoroacetic Acid (TFA), is essential for acidic analytes. It ensures the analyte remains in a consistent, non-ionized state, leading to improved peak shape and reproducibility.[2][5]

Materials and Instrumentation

ItemSpecification
HPLC System A quaternary or binary HPLC system with a UV/PDA detector.
Chiral Column CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.[1]
Chemicals & Solvents n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Trifluoroacetic Acid (TFA, HPLC Grade).
Reference Standard Racemic 3-(4-Bromophenyl)-2-hydroxypropionic acid, (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid.[6][7]
Sample Diluent Mobile Phase or Isopropanol.
Data Acquisition Chromatography Data System (CDS).

Experimental Protocol

Step 1: Preparation of Mobile Phase and Solutions
  • Mobile Phase Preparation:

    • Accurately prepare a mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in the ratio of 90:10:0.1 (v/v/v) .

    • For 1000 mL of mobile phase, combine 900 mL of n-Hexane, 100 mL of IPA, and 1.0 mL of TFA.

    • Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.[1] The acidic additive is crucial for achieving sharp peaks with acidic compounds.[2]

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic 3-(4-Bromophenyl)-2-hydroxypropionic acid at a concentration of 1.0 mg/mL in the sample diluent.

    • Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the sample diluent.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the sample containing 3-(4-Bromophenyl)-2-hydroxypropionic acid in the sample diluent to achieve a final concentration of approximately 0.1 mg/mL .

Step 2: Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column CHIRALPAK® IC, 250 x 4.6 mm, 5 µmProven selectivity for mandelic acid derivatives.[1]
Mobile Phase n-Hexane : IPA : TFA (90:10:0.1, v/v/v)Optimal balance of retention and resolution. TFA ensures good peak shape for the acidic analyte.[1][2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column; lower flow rates can sometimes improve resolution.[8]
Column Temperature 25 °CProvides reproducible retention times. Temperature can be optimized to improve selectivity.[9]
Detection UV at 230 nmCorresponds to a region of high absorbance for the bromophenyl chromophore.[1]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.[1]
Run Time Approximately 20 minutesSufficient to allow for the elution of both enantiomers.
Step 3: System Equilibration and Suitability
  • Equilibration:

    • Install the CHIRALPAK® IC column and purge the HPLC system with the mobile phase.

    • Equilibrate the column with the mobile phase at the set flow rate for at least 30-60 minutes, or until a stable baseline is achieved. Polysaccharide columns may require longer equilibration times.[8]

  • System Suitability Test (SST):

    • Inject the racemic standard solution (0.1 mg/mL) five or six replicate times.

    • Evaluate the system performance based on the acceptance criteria in the table below. This step is mandatory to ensure the system is performing correctly before analyzing any samples.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0Ensures baseline separation between the two enantiomer peaks.
Tailing Factor (T) 0.8 – 1.5Measures peak symmetry, which is critical for accurate integration.
%RSD of Retention Time ≤ 2.0%Demonstrates the stability and precision of the pump and system.
%RSD of Peak Area ≤ 2.0%Indicates the precision of the injector and detector response.
Step 4: Analysis Procedure
  • After the system passes the SST, inject the prepared sample solutions.

  • Integrate the peak areas for both the (S)-enantiomer and the undesired (R)-enantiomer.

  • Calculate the enantiomeric purity (or enantiomeric excess, %ee) using the following formula:

    %ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

    Where:

    • Area_S is the peak area of the (S)-enantiomer.

    • Area_R is the peak area of the (R)-enantiomer.

Workflow and Data Presentation

The overall workflow for the chiral separation is depicted in the diagram below.

Chiral_HPLC_Workflow cluster_verification System Verification A 1. Solution Preparation (Mobile Phase & Samples) B 2. HPLC System Setup & Column Equilibration A->B C 3. System Suitability Test (SST) (Inject Racemic Standard) B->C D 4. Sample Analysis (Inject Sample Solutions) C->D If SST Passes E 5. Data Processing & Reporting (Peak Integration & %ee Calculation) D->E

Caption: Chiral HPLC analysis workflow from preparation to final report.

Expected Results and Discussion

Under the specified conditions, a baseline separation of the two enantiomers of 3-(4-Bromophenyl)-2-hydroxypropionic acid is expected. The chromatogram should show two sharp, well-resolved peaks. While the elution order must be confirmed experimentally by injecting a pure standard of the (S)-enantiomer, for many mandelic acid derivatives on similar phases, the (R)-enantiomer elutes first.[1]

Optimization Insights:

  • Modifier Percentage: Decreasing the percentage of IPA in the mobile phase will increase the retention times of both enantiomers and typically improve the resolution (Rs), as it enhances the interaction with the stationary phase.[1] Conversely, increasing the IPA content will shorten the run time but may compromise resolution.

  • Temperature: Lowering the column temperature often leads to better enantioselectivity, although it may also increase backpressure and analysis time.[8]

  • Flow Rate: Reducing the flow rate (e.g., to 0.5-0.8 mL/min) can significantly enhance resolution by allowing more time for the enantiomers to interact with the CSP.[8]

This method demonstrates high selectivity and robustness, making it suitable for routine analysis in a drug development or quality control environment. The clear separation allows for accurate quantification of enantiomeric purity, a critical parameter for regulatory compliance and ensuring drug safety and efficacy.

References

  • Zhang, T., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Korean Chemical Society, 56(2), 255-260. [Link]

  • Jadhav, S. B. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Forró, E., & Fülöp, F. (2025). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 30(3), 589. [Link]

  • Li, Y., et al. (2011). Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 34(18), 2169-2179. [Link]

  • Wang, Y., et al. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Journal of Separation Science, 41(21), 4018-4025. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • ResearchGate. (2025). Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 39348518, (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three. [Link]

  • Lámmerhofer, M., & Lindner, W. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Chirality, 25(1), 37-46. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735609, 3-(4-Bromophenyl)propionic acid. [Link]

  • ResearchGate. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2). [Link]

Sources

Method

Application Note: Chemoselective Esterification of (S)-3-(4-Bromophenyl)-2-hydroxypropionic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Rationale (S)-3-(4-Bromophenyl)-2-hydroxypr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid (CAS: 853908-26-6) is a critical chiral building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and sequence-controlled biomaterials[1]. Esterifying this compound presents a distinct chemoselectivity challenge: the molecule contains both a carboxylic acid and an α -hydroxyl group.

Conventional Fischer esterification utilizing aqueous acids (e.g., concentrated H2​SO4​ ) under reflux conditions is notoriously harsh. Elevated temperatures and the presence of water can promote the racemization of the sensitive α -stereocenter, or lead to the intermolecular condensation of the α -hydroxy acids into lactide dimers and morpholine-2,5-diones[2]. Furthermore, utilizing coupling agents like thionyl chloride ( SOCl2​ ) introduces the risk of chlorinating the α -hydroxyl group via an SN​i mechanism.

The Solution: To achieve quantitative esterification while strictly preserving the (S)-configuration, this protocol employs the in situ generation of anhydrous hydrogen chloride. By reacting acetyl chloride with anhydrous methanol at 0 °C, stoichiometric amounts of anhydrous HCl and methyl acetate are produced[3]. This creates a mild, strictly anhydrous acidic environment that perfectly drives the esterification of the carboxylic acid without activating the hydroxyl group toward nucleophilic substitution or epimerization.

Materials and Reagents

All quantitative reagent data is summarized in Table 1 to ensure precise stoichiometric control.

Table 1: Reagents and Stoichiometry for a 1.00 g Scale Reaction

ReagentMW ( g/mol )EquivalentsAmountRole
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid245.071.01.00 g (4.08 mmol)Chiral Starting Material
Methanol (Anhydrous, <50 ppm H2​O )32.04Solvent15.0 mLSolvent / Nucleophile
Acetyl Chloride78.502.50.73 mL (10.2 mmol)In situ HCl Generator
Saturated NaHCO3​ (aq)84.01Excess20.0 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11-3 × 20 mLExtraction Solvent

Experimental Workflow

Workflow Step1 1. Preparation of Anhydrous HCl/MeOH (0 °C) Step2 2. Addition of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid Step1->Step2 Step3 3. Esterification (Stir at 25 °C, 12 h) Step2->Step3 Step4 4. Solvent Removal & Neutralization Step3->Step4 Step5 5. Organic Extraction (EtOAc / H2O) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6 Step7 7. Characterization (NMR, HPLC, MS) Step6->Step7

Fig 1. Step-by-step experimental workflow for the chemoselective esterification process.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and chromatographic cues are embedded to ensure experimental integrity at each stage.

Phase 1: Acid Generation & Activation
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Solvent Cooling: Add 15.0 mL of anhydrous methanol to the flask. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • HCl Generation: Using a glass syringe, add 0.73 mL of acetyl chloride dropwise over 5 minutes.

    • Expert Insight: The solvolysis of acetyl chloride is highly exothermic. Dropwise addition at 0 °C prevents the volatilization of the generated HCl gas, ensuring the methanolic solution reaches the necessary acidic molarity[3]. Stir the solution for an additional 15 minutes at 0 °C.

Phase 2: Esterification
  • Substrate Addition: Add 1.00 g of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid in one portion to the activated methanolic HCl solution.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir continuously for 12 hours under an argon atmosphere.

  • Self-Validation (TLC Monitoring): After 10 hours, analyze the reaction via Thin Layer Chromatography (Eluent: 30% EtOAc in Hexanes with 1% Acetic Acid).

    • Observation: The starting material will appear as a streaking spot near the baseline ( Rf​ ~0.1). Complete conversion is confirmed when this spot disappears, replaced entirely by a distinct, less polar spot corresponding to the methyl ester ( Rf​ ~0.5).

Phase 3: Work-up and Purification
  • Concentration: Once complete conversion is confirmed, concentrate the reaction mixture in vacuo (rotary evaporator, bath temp < 35 °C) to remove the bulk of the methanol and methyl acetate.

  • Neutralization: Suspend the resulting crude oil in 20 mL of Ethyl Acetate (EtOAc). Slowly add 20 mL of saturated aqueous NaHCO3​ while stirring vigorously until the effervescence ceases (neutralizing residual HCl).

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional EtOAc (2 × 20 mL).

  • Drying & Isolation: Combine the organic layers, wash with 20 mL of brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to afford Methyl (S)-3-(4-bromophenyl)-2-hydroxypropanoate as a white solid/clear oil.

Mechanistic Pathway

Mechanism AcCl Acetyl Chloride + MeOH HCl Anhydrous HCl (in situ) AcCl->HCl Solvolysis Protonated Protonated Carboxyl Group HCl->Protonated H+ transfer Substrate (S)-alpha-hydroxy acid Substrate->Protonated Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + MeOH Product Methyl Ester (Retention of Config) Tetrahedral->Product - H2O

Fig 2. Mechanistic pathway of in situ HCl generation and subsequent stereoretentive esterification.

Analytical Characterization & Expected Data

To verify the structural integrity and optical purity of the synthesized ester, compare your analytical results against the benchmark data provided in Table 2.

Table 2: Expected Analytical and Spectroscopic Data

ParameterExpected ResultAnalytical Method / Rationale
Yield > 92%Gravimetric analysis post-chromatography.
Enantiomeric Excess (ee) > 99%Chiral HPLC (e.g., Chiralcel OD-H column). Confirms no racemization occurred at the α -carbon.
1 H NMR ( CDCl3​ , 400 MHz) δ 7.42 (d, 2H), 7.10 (d, 2H), 4.45 (dd, 1H, CH-OH), 3.78 (s, 3H, OCH3​ ), 3.05 (m, 2H), 2.80 (br s, 1H, OH)The appearance of the distinct singlet at 3.78 ppm confirms successful methyl esterification.
MS (ESI+) m/z 281.0, 283.0 [M+Na]+ LC-MS. The 1:1 isotopic doublet is characteristic of the single bromine atom ( 79Br and 81Br ).

Troubleshooting & Critical Parameters

  • Incomplete Conversion: If TLC indicates unreacted starting material after 12 hours, the methanol may not have been strictly anhydrous. Water competes with methanol for the tetrahedral intermediate, pushing the equilibrium backward. Fix: Ensure the use of freshly opened, anhydrous methanol over molecular sieves.

  • Formation of Side Products: If multiple spots appear on the TLC, the reaction temperature may have exceeded 30 °C, leading to minor O-acylation (if unreacted acetyl chloride was present) or dimerization. Fix: Strictly adhere to the 0 °C dropwise addition of acetyl chloride and allow it to fully solvolyze for 15 minutes before adding the substrate.

References

  • PubChem Compound Summary. "(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid | CID 39348521". National Center for Biotechnology Information. Available at:[Link]

  • Patent WO2021046234A1. "Processes for the preparation of alpha-hydroxy esters by esterification". Google Patents.
  • ResearchGate. "Inclusion of isolated α -amino acids along the polylactide chain through organocatalytic ring-opening copolymerization". ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chiral HPLC Separation of 3-(4-bromophenyl)-2-hydroxypropionic Acid Enantiomers

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting and optimizing the chiral HPLC separation of 3-(4-bromophen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting and optimizing the chiral HPLC separation of 3-(4-bromophenyl)-2-hydroxypropionic acid enantiomers. This document offers in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most suitable chiral stationary phases (CSPs) for separating 3-(4-bromophenyl)-2-hydroxypropionic acid enantiomers?

A1: For acidic compounds like 3-(4-bromophenyl)-2-hydroxypropionic acid, polysaccharide-based and anion-exchanger CSPs are highly effective.[1]

  • Polysaccharide-based CSPs: These are the most widely used columns for chiral HPLC, with over 90% of applications utilizing them.[1] They are based on cellulose or amylose derivatives coated or immobilized on a silica gel support.[1][2] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance.[3] Columns with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector are a good starting point for screening.[4]

  • Anion-Exchanger CSPs: These CSPs, often derived from quinine or quinidine, are specifically designed for the enantioseparation of acidic compounds.[3][5] The primary interaction is an ionic bond between the protonated tertiary nitrogen of the chiral selector and the anionic analyte.[3][5]

Q2: I'm not achieving any separation of the enantiomers. What should I check first?

A2: A complete lack of separation, or co-elution, is a common initial hurdle. The most probable causes are an inappropriate mobile phase composition or an unsuitable chiral stationary phase.

  • Mobile Phase Composition: The mobile phase must be optimized for your specific analyte and CSP.[6] In normal-phase chromatography, the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol or ethanol) is critical.[6]

  • Chiral Stationary Phase (CSP) Selection: The chosen CSP may not have the necessary stereochemical recognition for your molecule. A screening approach using columns with different selectivities is often the most efficient strategy.[6]

Below is a workflow to systematically address a lack of separation.

G A No Enantiomeric Separation B Verify System Suitability (e.g., inject a known chiral mixture) A->B C Is the Mobile Phase Appropriate? B->C D Adjust Mobile Phase Strength (Vary alcohol percentage) C->D No F Is the CSP Suitable? C->F Yes E Consider Mobile Phase Additives (e.g., 0.1% TFA) D->E H Separation Achieved D->H E->H G Screen Alternative CSPs (e.g., different polysaccharide or anion-exchanger) F->G No G->H G cluster_0 Resolution Optimization Workflow A Low Resolution (Rs < 1.5) B Optimize Mobile Phase Composition A->B C Adjust Flow Rate B->C D Vary Column Temperature C->D E Resolution > 1.5 Achieved D->E

Caption: A systematic approach to optimizing enantiomeric resolution.

Guide 2: Addressing Retention Time Instability

Problem: Retention times are drifting or are not reproducible between injections.

Step-by-Step Protocol:

  • Ensure Column Equilibration:

    • Chiral stationary phases can require longer equilibration times than achiral phases. [7]Before starting a sequence of analyses, equilibrate the column with the mobile phase for at least 20-30 column volumes. [8]A stable baseline is a good indicator of a well-equilibrated system.

  • Verify Mobile Phase Preparation:

    • Inconsistencies in mobile phase preparation are a common source of reproducibility issues.

    • Protocol:

      • Use high-purity HPLC-grade solvents.

      • Accurately measure each component of the mobile phase.

      • Thoroughly mix and degas the mobile phase before use.

  • Control Column Temperature:

    • Fluctuations in ambient temperature can lead to shifts in retention times. [7]Always use a column oven to maintain a constant and stable temperature. [7]

  • Check for Column Contamination:

    • Strongly retained impurities from the sample can accumulate on the column over time, affecting its performance.

    • If you suspect contamination, flush the column with a strong solvent that is compatible with the CSP (for immobilized phases, stronger solvents like THF or DCM may be permissible). [9]Always re-equilibrate the column with the mobile phase after washing.

Section 3: References

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC | LCGC International - Chromatography Online. (2022, April 15).

  • Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem. (n.d.).

  • Enantiomer separation of acidic compounds - Daicel Chiral Technologies. (n.d.).

  • Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separation - Benchchem. (n.d.).

  • HPLC Chiral Columns - Element Lab Solutions. (n.d.).

  • Chiral HPLC Column - Phenomenex. (n.d.).

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent. (2023, July 25).

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).

  • additives for chiral - Chromatography Forum. (2017, December 28).

  • Getting Started with Chiral Method Development Part Three - Regis Technologies. (2023, September 25).

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (2024, March 18).

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. (2021, March 14).

  • The effect of the acidic additive on the enantiomeric separations of... - ResearchGate. (n.d.).

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals. (2007, July 27).

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27).

  • An Investigation of Peak Shape Models in Chiral Separations - MavMatrix. (n.d.).

  • Technical Support Center: Chiral Separation of 1-(4-Bromophenyl)-3-chloropropan-1-ol Enantiomers - Benchchem. (n.d.).

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchGate. (2025, August 5).

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF - ResearchGate. (n.d.).

  • Chiral HPLC Separations - Phenomenex. (n.d.).

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (n.d.).

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).

  • Strategies for Chiral HPLC Method Development. (n.d.).

  • Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds - Drexel University. (n.d.).

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of Chiral α-Hydroxy Acid Synthesis

Welcome to the Technical Support Center for Chiral α-Hydroxy Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis from the laborator...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral α-Hydroxy Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis from the laboratory bench to pilot or industrial scale. Chiral α-hydroxy acids are crucial building blocks in the pharmaceutical industry, serving as intermediates for a wide range of active pharmaceutical ingredients (APIs).[1][2] However, scaling up their synthesis is fraught with challenges that can impact yield, purity, and economic viability.[3][4][5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific, practical issues encountered during the scale-up process. Our approach is grounded in fundamental chemical principles to not only solve immediate problems but also to empower you with the expertise to anticipate and mitigate future challenges.

Troubleshooting Guide: From Theory to Practice

This section is structured in a question-and-answer format to directly address common problems observed during the scale-up of chiral α-hydroxy acid synthesis.

Category 1: Stereoselectivity and Enantiomeric Purity

Maintaining high enantiomeric excess (ee) is paramount for the safety and efficacy of chiral drugs.[3] What works on a small scale can often falter in a larger reactor.

Q1: My enantiomeric excess (ee) is decreasing significantly upon scale-up. What are the potential causes and how can I fix this?

A loss of enantioselectivity during scale-up is a frequent and critical issue. The root causes are often multifactorial, stemming from changes in the physical and chemical environment of the reaction.

Primary Causes & Solutions:

  • Temperature Fluctuations and "Hot Spots": Large reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can lead to localized "hot spots" where the temperature is significantly higher than the set point, which can decrease the selectivity of many chiral catalysts or promote racemization.[3]

    • Solution: Implement more robust temperature control. Evaluate the reactor's agitation efficiency to ensure uniform heat distribution.[3] Consider using reactor jackets with advanced temperature control systems. A systematic study of the reaction at various temperatures is recommended to find the optimal balance between reaction rate and enantioselectivity.[3][6]

  • Mixing Inefficiencies: Inadequate mixing can lead to poor contact between the substrate, reagents, and catalyst, creating localized concentration gradients.[3] This can alter the reaction kinetics and favor side reactions or pathways with lower stereoselectivity.

    • Solution: Re-evaluate the reactor's agitation system. This may involve changing the impeller type, agitation speed, or baffle configuration to ensure homogeneous mixing.[3] Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing in large-scale reactors.

  • Changes in Reagent Addition Rate: The slow, controlled addition of a reagent that is trivial in the lab can become a major challenge at scale. A faster relative addition rate can lead to high local concentrations, potentially causing side reactions or altering the catalyst's active state.

    • Solution: The rate of addition should be scaled based on reaction kinetics and mixing efficiency, not just volume. Utilize high-precision dosing pumps and ensure the addition point is in a well-mixed region of the reactor.

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_workflow start Low Enantiomeric Excess (ee) Observed at Scale q1 Are there signs of racemization? start->q1 q2 Is temperature control uniform and stable? q1->q2 No sol1 Investigate pH, temperature, and solvent effects. Implement milder work-up. q1->sol1 Yes q3 Is mixing adequate for the reactor volume? q2->q3 Yes sol2 Improve heat transfer. Optimize agitation. Re-evaluate optimal temperature. q2->sol2 No q4 Was reagent addition rate properly scaled? q3->q4 Yes sol3 Modify impeller/baffles. Increase agitation speed. Consider CFD modeling. q3->sol3 No sol4 Adjust addition rate. Use high-precision pumps. Optimize addition location. q4->sol4 No

Caption: A decision-making workflow for troubleshooting low ee.

Q2: I'm observing racemization during the reaction or work-up. How can I prevent this?

Racemization is the conversion of an enantiopure substance into a mixture of equal parts of both enantiomers, resulting in a net loss of optical activity.[7][8] For α-hydroxy acids, the α-proton is susceptible to removal under certain conditions, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization.[8]

Common Causes and Prevention Strategies:

CauseMechanistic ExplanationPrevention Strategy
Harsh pH Conditions Both strongly acidic and basic conditions can catalyze the enolization of the carbonyl group, leading to racemization of the adjacent chiral center.[3][8]Maintain the pH within a neutral or mildly acidic/basic range where the substrate is stable. Use buffered solutions during work-up and purification steps.[3]
Elevated Temperatures Higher temperatures provide the activation energy needed to overcome the barrier to racemization.[] This is especially problematic during long reaction times or distillations.Operate at the lowest feasible temperature that allows for a reasonable reaction rate.[6] For purification, consider techniques like crystallization over high-temperature distillation.
Inappropriate Solvent Polar, protic solvents can facilitate the proton transfer required for enolization and subsequent racemization.[]Screen for solvents that minimize racemization rates. Aprotic solvents are often a better choice if compatible with the reaction chemistry.
Category 2: Catalyst Performance and Economics

The chiral catalyst is often the most expensive component of the synthesis, making its efficiency and recyclability critical for economic viability.[10][11][12]

Q3: My chiral catalyst appears less active (lower TON/TOF) at a larger scale. Why is this happening?

A drop in catalyst turnover number (TON) or turnover frequency (TOF) is a common scale-up headache.

Primary Causes & Solutions:

  • Catalyst Poisoning: Trace impurities in starting materials, solvents, or even leached metals from the reactor can act as potent catalyst poisons.[3][6] What may be a negligible concentration at the 1-gram scale can become a stoichiometric poison at the 10-kilogram scale.

    • Solution: Ensure all reagents and solvents are of sufficiently high purity.[6] Perform "spiking studies" where suspected impurities are intentionally added to a small-scale reaction to confirm their inhibitory effect.[3] Thoroughly clean and passivate reactors between batches.

  • Oxygen Sensitivity: Many asymmetric catalysts, particularly those based on transition metals like Ruthenium or Rhodium, are sensitive to oxygen.[3][11] Small leaks in a large-scale reactor can lead to significant catalyst deactivation.

    • Solution: Ensure the reactor is properly sealed and can hold a vacuum. Employ rigorous inerting procedures (e.g., multiple vacuum/nitrogen cycles) before introducing the catalyst. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

  • Poor Mass Transfer (for Heterogeneous or Gas-Liquid Reactions): In cases like asymmetric hydrogenation, inefficient mixing can lead to poor contact between the gaseous hydrogen, the liquid substrate solution, and the solid catalyst, starving the catalyst and reducing the apparent reaction rate.[3]

    • Solution: Optimize the reactor's agitation system and hydrogen sparging/delivery system to maximize gas-liquid mass transfer.[3]

Q4: What are the best practices for recovering and recycling the chiral catalyst?

Catalyst recycling is essential for improving the process mass intensity (PMI) and reducing costs.[11][12][13]

Effective Strategies:

  • Immobilization: Covalently binding the catalyst to a solid support (e.g., polymers, silica) allows for simple filtration and recovery.[11] However, one must ensure that immobilization does not negatively impact catalytic activity or selectivity.

  • Use of Soluble Polymers/Dendrimers: Attaching the catalyst to a soluble polymer allows it to function in a homogeneous phase.[11] After the reaction, the polymer-bound catalyst can be precipitated by changing the solvent or temperature, allowing for recovery.

  • Biphasic Systems: Using ionic liquids or fluorous phases can allow the catalyst to be retained in one phase while the product is extracted into another, facilitating separation and reuse.[11]

Category 3: Purification and Isolation

Isolating the desired enantiomer in high purity at a large scale presents its own set of challenges, moving beyond simple lab-scale chromatography.[13][14]

Q5: I'm struggling with the final purification of the α-hydroxy acid. What large-scale methods are most effective?

While preparative chromatography is an option, it is often prohibitively expensive due to high solvent consumption and the cost of chiral stationary phases (CSPs).[13][15]

Scalable Purification Techniques:

  • Diastereomeric Salt Crystallization: This is a classical and highly effective industrial method.[16] The racemic α-hydroxy acid is reacted with a chiral amine (the resolving agent) to form two diastereomeric salts. These salts have different physical properties, most importantly, different solubilities, allowing one to be selectively crystallized.[16][17] The crystallized salt is then isolated, and the chiral acid is liberated by treatment with an acid.

  • Crystallization-Induced Dynamic Resolution (CIDR): This powerful technique combines crystallization with in-situ racemization of the unwanted enantiomer in the solution phase.[17][18] This allows for the theoretical conversion of 100% of the starting racemic material into the desired enantiomer, dramatically improving yield over classical resolution.[18]

  • Enzymatic Kinetic Resolution: Enzymes like lipases can selectively acylate one enantiomer of the α-hydroxy acid, allowing the acylated product and the unreacted enantiomer to be easily separated.[6] For yields greater than 50%, this can be combined with a racemization catalyst in a Dynamic Kinetic Resolution (DKR) process.[6][19]

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring chiral purity during scale-up?

Accurate and rapid analytical methods are crucial for process control.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess.[20] Modern chiral stationary phases are robust and can be used with a variety of mobile phases.[20] Method development should focus on achieving good resolution (Rs > 1.5) to ensure accurate quantification.[13]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a "greener" alternative to HPLC, using supercritical CO₂ as the main mobile phase.[][] It often provides faster separations and reduced solvent consumption, making it attractive for high-throughput analysis.[]

  • Chiral Gas Chromatography (GC): For volatile α-hydroxy acids or their derivatives, chiral GC offers excellent resolution and sensitivity.[22]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of circularly polarized light by chiral molecules and can be used for rapid, non-destructive purity assessment.[][23]

Q2: What is the difference between Kinetic Resolution and Dynamic Kinetic Resolution (DKR), and when should I use DKR?

Understanding this distinction is key to maximizing yield.

  • Kinetic Resolution (KR): In KR, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other. The maximum theoretical yield for a single enantiomer (either the product or the unreacted starting material) is 50%.[6] This method is suitable when the starting material is inexpensive and a 50% yield is acceptable.

  • Dynamic Kinetic Resolution (DKR): DKR couples a kinetic resolution with the continuous in-situ racemization of the slower-reacting enantiomer.[6] This constantly replenishes the faster-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single, enantiomerically pure product.[6][19] You should consider DKR when maximizing yield is critical and a suitable racemization method is available for your substrate.

Kinetic vs. Dynamic Kinetic Resolution

resolution_comparison cluster_0 Kinetic Resolution (KR) cluster_1 Dynamic Kinetic Resolution (DKR) racemate_kr Racemic α-Hydroxy Acid (R + S) product_kr Product (e.g., R-Ester) Max 50% Yield racemate_kr->product_kr Fast Reaction (Chiral Catalyst) unreacted_kr Unreacted SM (S-OH) High ee racemate_kr->unreacted_kr Slow Reaction racemate_dkr Racemic α-Hydroxy Acid (R + S) product_dkr Product (e.g., R-Ester) Up to 100% Yield racemate_dkr->product_dkr Fast Reaction (Chiral Catalyst) s_enantiomer S-OH racemate_dkr->s_enantiomer Slow Reaction s_enantiomer->racemate_dkr Racemization Catalyst

Sources

Troubleshooting

Technical Support Center: Optimizing Peak Shape for Acidic Compounds in Chiral Chromatography

Welcome to the Technical Support Center for chiral chromatography. This resource is engineered for researchers, analytical scientists, and drug development professionals who require deep technical insights into resolving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral chromatography. This resource is engineered for researchers, analytical scientists, and drug development professionals who require deep technical insights into resolving peak shape distortions—such as tailing, fronting, and broadening—when separating acidic enantiomers.

Below, you will find a mechanistic troubleshooting guide, quantitative reference data, and self-validating experimental protocols designed to restore chromatographic integrity.

Diagnostic Workflow for Peak Shape Optimization

TroubleshootingWorkflow N1 Peak Tailing / Broadening (Acidic Analyte) N2 Check Sample Diluent Is it stronger than Mobile Phase? N1->N2 N3 Re-dissolve in Mobile Phase & Reduce Injection Volume N2->N3 Yes N4 Evaluate Acidic Additives (0.1% - 0.5% TFA, FA, or AA) N2->N4 No N3->N4 N5 Optimize Column Temperature (Test 15°C to 40°C) N4->N5 N6 Sharp, Symmetrical Enantiomeric Peaks N5->N6

Fig 1. Diagnostic workflow for resolving peak shape distortions in acidic chiral compounds.

Troubleshooting Guide & FAQs

Q1: Why do my acidic compounds exhibit severe tailing and broadening on polysaccharide-based Chiral Stationary Phases (CSPs)?

A: Peak distortion for acidic compounds is primarily driven by partial ionization . If the apparent pH of your mobile phase is near the pKa​ of your acidic analyte, the compound exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. Because these two states possess different affinities for the chiral selector, they migrate at slightly different velocities, causing severe peak broadening or splitting[1].

Furthermore, while residual silanols on the silica support typically cause tailing for basic compounds via cation exchange, secondary interactions can still occur with acidic molecules. To resolve this, you must force the analyte into a single ionic state by utilizing mobile phase additives[1].

Q2: Which acidic additives should I use, and what is the mechanistic effect of their concentration?

A: To suppress the ionization of acidic analytes, you should add an acidic modifier such as Trifluoroacetic Acid (TFA), Formic Acid (FA), or Acetic Acid (AA) to the mobile phase. By lowering the mobile phase pH well below the analyte's pKa​ , the additive ensures the acidic compound remains fully protonated and neutral, allowing for uniform interaction with the CSP[1].

Typical concentrations range from 0.1% to 0.5% (v/v) [2]. In Supercritical Fluid Chromatography (SFC), where the CO2​ mobile phase is inherently mildly acidic, additive concentrations up to 2% (v/v) are sometimes utilized to optimize selectivity and shield active sites on the stationary phase[3].

Q3: Can the solvent I use to dissolve my sample cause peak fronting or broadening?

A: Yes. This is a phenomenon known as solvent mismatch . If your sample diluent is significantly stronger (e.g., higher elution strength) than the initial mobile phase composition, the analyte will not properly partition into the stationary phase at the head of the column. Instead, it is swept rapidly down the column until the sample plug dilutes into the mobile phase, resulting in poor focusing, peak fronting, and loss of resolution[4]. It is always best practice to dissolve your sample directly in the mobile phase itself[1].

Q4: How does column temperature influence peak shape and enantiomeric resolution?

A: Temperature controls both the thermodynamics of chiral recognition and the kinetics of mass transfer. Lowering the temperature generally increases the residence time and enhances the separation factor ( α ) by maximizing enthalpic interactions (such as hydrogen bonding and π−π interactions) between the enantiomers and the CSP[1]. However, lower temperatures also increase mobile phase viscosity, which impedes the kinetics of mass transfer and can broaden peaks. Method development requires screening temperatures (typically 15°C to 40°C) to find the optimal balance between thermodynamic resolution and kinetic efficiency[5].

Q5: What if my acidic compound is highly polar and shows poor solubility in Normal Phase conditions?

A: If Normal Phase (e.g., Hexane/IPA) yields poor solubility or peak shape, consider switching to Polar Ionic Mode (PIM) . PIM utilizes 100% polar organic solvents (like methanol or acetonitrile) combined with volatile acid/base additives (e.g., Acetic Acid and Triethylamine). For acidic analytes in PIM, you can tune the acid-base ratio (e.g., using a higher proportion of base to acid) to optimize the ionization state, which often results in superior peak shapes, rapid equilibration, and excellent compatibility with LC-MS systems.

Quantitative Data: Acidic Additive Selection Matrix

When selecting an additive to improve the peak shape of acidic compounds, consider the analyte's pKa​ and your detection method (UV vs. MS).

AdditiveTypical Conc. (v/v) pKa​ Volatility (LC-MS Suitability)Primary Chromatographic Effect
Trifluoroacetic Acid (TFA) 0.1% - 0.5%0.23Moderate (Can cause ion suppression)Strongest ionization suppression; yields the sharpest peaks for strongly acidic compounds[2].
Formic Acid (FA) 0.1% - 0.5%3.75High (Excellent for LC-MS)Mild ionization suppression; ideal for moderately acidic analytes requiring MS detection[2].
Acetic Acid (AA) 0.1% - 0.5%4.76High (Excellent for LC-MS)Weak ionization suppression; frequently used in combination with TEA in Polar Ionic Mode (PIM).

Standard Operating Protocols

Protocol 1: Systematic Additive Screening for Acidic Compounds

This protocol is a self-validating system designed to isolate the effect of the acidic additive from other chromatographic variables.

  • Baseline Assessment: Run your acidic sample using the standard mobile phase (e.g., 90:10 n-Hexane:Isopropanol) without any additives. Record the asymmetry factor ( As​ ) and theoretical plates ( N ).

  • Mobile Phase Preparation: Prepare a fresh batch of the same mobile phase, adding 0.1% (v/v) TFA to the bulk solvent mixture. Mix thoroughly and degas.

  • Equilibration: Flush the chiral column with at least 10 column volumes (CV) of the modified mobile phase to ensure the stationary phase is fully equilibrated with the acidic modifier.

  • Injection & Evaluation: Inject the sample. Compare the new As​ and N values against the baseline. If tailing persists, incrementally increase the TFA concentration up to a maximum of 0.5% (v/v)[1].

  • Note: If transitioning to LC-MS, substitute TFA with 0.1% Formic Acid to prevent signal suppression.

Protocol 2: Sample Diluent Optimization

Use this methodology to eliminate peak distortion caused by solvent mismatch.

  • Diluent Preparation: Extract an aliquot of your fully prepared, additive-modified mobile phase (e.g., 90:10 n-Hexane:Isopropanol with 0.1% TFA)[1].

  • Sample Dissolution: Accurately weigh 1-2 mg of your acidic analyte and dissolve it entirely in 1 mL of the extracted mobile phase.

  • Sonication: Sonicate the vial for 5 minutes. If the sample is poorly soluble, do not add a stronger solvent (like 100% IPA or Methanol). Instead, increase the volume of the mobile phase diluent to achieve complete dissolution[1].

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Injection: Limit your injection volume to ≤5 µL for standard analytical columns (4.6 mm ID) to prevent volume overload and maintain sharp peak focusing at the column head[4].

References

  • LCGC. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • BenchChem. "Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC." BenchChem. View Source
  • Element Lab Solutions. "Chiral Columns." Element Lab Solutions. View Source
  • Sigma-Aldrich. "Chiral Chromatography Frequently Asked Questions." Sigma-Aldrich. View Source
  • BenchChem.
  • MicroSolv Technology Corporation. "Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP." MicroSolv. View Source

Sources

Reference Data & Comparative Studies

Validation

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid vs other chiral building blocks in synthesis

An In-Depth Technical Guide: (S)-3-(4-Bromophenyl)-2-hydroxypropionic Acid in Advanced Pharmaceutical Synthesis The landscape of modern drug discovery demands chiral building blocks that offer both stereochemical precisi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: (S)-3-(4-Bromophenyl)-2-hydroxypropionic Acid in Advanced Pharmaceutical Synthesis

The landscape of modern drug discovery demands chiral building blocks that offer both stereochemical precision and versatile functionalization handles. Among the vast array of alpha-hydroxy acids, (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid (also known as (S)-4-bromophenyllactic acid) has emerged as a premier scaffold. By combining a highly manipulable alpha-chiral center with a robust para-bromoaryl moiety, this molecule enables the orthogonal synthesis of complex active pharmaceutical ingredients (APIs), including modified statine analogs, SGLT2 inhibitors, and derivatives of the hypoglycemic agent englitazone [1, 2].

This guide provides an objective, data-driven comparison of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid against other common chiral building blocks, detailing the mechanistic causality behind its selection and providing self-validating experimental protocols for its application.

Mechanistic Causality: The Power of Orthogonal Functionalization

The synthetic value of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid lies in its dual-reactivity profile.

  • The Alpha-Hydroxy Acid Moiety : The chiral alpha-hydroxy group serves as a stereospecific pivot point. Unlike amino acids, which can be prone to racemization via azlactone intermediates during activation, the alpha-hydroxy group can undergo clean inversion (via Mitsunobu esterification/etherification or triflate displacement) or retention (via double inversion sequences).

  • The 4-Bromoaryl Handle : The presence of the para-bromo substituent is the critical differentiator between this molecule and standard (S)-phenyllactic acid [1]. The C-Br bond is inert to the mild conditions used for alpha-OH manipulation but is highly reactive toward palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig). This allows chemists to build extended biphenyl or heteroaryl-phenyl architectures after the delicate stereocenter has been established.

G Start (S)-3-(4-Bromophenyl)- 2-hydroxypropionic acid AlphaOH Alpha-OH Group (Stereocenter) Start->AlphaOH Bromo 4-Bromoaryl Group (Cross-Coupling) Start->Bromo Mitsunobu Mitsunobu Reaction (Inversion to R) AlphaOH->Mitsunobu Triflation Triflation & SN2 (Inversion to R) AlphaOH->Triflation Suzuki Suzuki Coupling (Aryl-Aryl Bond) Bromo->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Bromo->Buchwald

Caption: Logical workflow of orthogonal functionalization for (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid.

Comparative Analysis of Chiral Building Blocks

When designing a synthetic route, selecting the correct chiral pool starting material is paramount. The table below summarizes the quantitative and qualitative differences between (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid and its common alternatives.

Chiral Building BlockStructural FeatureCross-Coupling CapabilityStereocenter StabilityPrimary Pharmaceutical Application
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid Alpha-OH + Para-BromoExcellent (Pd-catalyzed Suzuki/Stille)High (Resistant to racemization during cross-coupling)Complex biphenyl APIs, Englitazone analogs [2]
(S)-Phenyllactic acid Alpha-OH onlyNone (Lacks halogen handle)HighStandard statine synthesis, antimicrobial polymers [1]
(S)-Mandelic acid Benzylic Alpha-OHNone Moderate (Benzylic position is prone to racemization)Penicillin derivatives, chiral resolving agents
(S)-Tyrosine Alpha-NH2 + Para-OHPoor (Requires triflation of phenol first)Moderate (Prone to azlactone racemization)Peptide synthesis, catecholamine precursors

Key Takeaway : While (S)-phenyllactic acid is highly useful for basic pharmacophores, the lack of a halogen handle severely limits late-stage diversification [1]. (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid bypasses this limitation, acting as a modular "plug-and-play" scaffold[3].

Synthesis and Sourcing

Traditionally, phenyllactic acid derivatives were synthesized via chemical asymmetric hydrogenation, which required expensive chiral metal catalysts (e.g., Rh- or Ru-BINAP) and high-pressure hydrogen gas. However, recent advancements in whole-cell biocatalysis utilizing recombinant Escherichia coli co-expressing lactate dehydrogenase (LDH) and glucose dehydrogenase (GDH) have enabled the highly enantioselective (>99.5% ee) reduction of substituted phenylpyruvic acids under mild, aqueous conditions [2].

G Precursor 4-Bromophenylpyruvic Acid Bio Biocatalytic Route (LDH + GDH) Precursor->Bio Chem Chemical Asymmetric Hydrogenation Precursor->Chem BioAdv High Enantioselectivity (>99.5% ee), Mild Bio->BioAdv ChemAdv Scalable, Requires Chiral Metal Catalysts Chem->ChemAdv Product (S)-3-(4-Bromophenyl)- 2-hydroxypropionic acid BioAdv->Product ChemAdv->Product

Caption: Comparison of biocatalytic and chemical synthesis pathways for the chiral building block.

Experimental Protocols: Self-Validating Workflows

To demonstrate the orthogonal reactivity of this building block, the following protocols detail a two-step sequence: stereospecific inversion of the alpha-hydroxy group followed by late-stage cross-coupling.

Protocol A: Stereospecific Mitsunobu Etherification

Objective: Convert the (S)-alpha-hydroxy group to an (R)-alpha-aryloxy ether with complete inversion of stereochemistry.

Causality Note : Prior to the Mitsunobu reaction, the carboxylic acid must be protected (e.g., as a methyl ester) to prevent intermolecular self-condensation or polymerization.

  • Esterification : Dissolve (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H2​SO4​ and reflux for 4 hours. Concentrate under reduced pressure to yield (S)-methyl 3-(4-bromophenyl)-2-hydroxypropanoate.

  • Activation : In an oven-dried flask under argon, dissolve the ester (1.0 eq), phenol (1.2 eq), and triphenylphosphine ( PPh3​ , 1.3 eq) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Inversion : Dropwise add diisopropyl azodicarboxylate (DIAD, 1.3 eq) over 15 minutes. The PPh3​ /DIAD complex activates the alpha-OH, turning it into a superior leaving group.

  • Displacement : Allow the reaction to warm to room temperature and stir for 12 hours. The phenoxide ion attacks the alpha-carbon via an SN​2 mechanism, yielding (R)-methyl 3-(4-bromophenyl)-2-phenoxypropanoate.

  • Validation : Confirm complete inversion via Chiral HPLC. The absence of the (S)-enantiomer validates the stereospecificity of the SN​2 displacement.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Install a complex aryl group at the 4-bromo position without racemizing the newly formed (R)-stereocenter.

Causality Note : Palladium-catalyzed cross-coupling requires a basic environment. Using a mild base ( K2​CO3​ ) and a biphasic solvent system prevents base-catalyzed enolization and subsequent racemization of the alpha-chiral center.

  • Setup : In a Schlenk tube, combine (R)-methyl 3-(4-bromophenyl)-2-phenoxypropanoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Catalyst Addition : Add Pd(dppf)Cl2​ (0.05 eq). Evacuate and backfill the tube with argon three times.

  • Reaction : Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M). Heat the mixture to 80 °C for 6 hours. The palladium undergoes oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ and concentrate.

  • Validation : Purify via silica gel chromatography. Analyze via 1H NMR to confirm the presence of the new biphenyl system and Chiral HPLC to verify that the (R)-stereocenter remains >99% ee.

Conclusion

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid is a structurally privileged chiral building block. By providing an easily manipulable alpha-hydroxy stereocenter alongside a robust para-bromo cross-coupling handle, it effectively bridges the gap between early-stage stereocontrol and late-stage structural diversification. For drug development professionals synthesizing complex biphenyl or heteroaryl-phenyl APIs, it offers a distinct strategic advantage over traditional, unhalogenated phenyllactic acid derivatives.

References

  • The Versatile Chemistry of (R)-3-Phenyllactic Acid: From Intermediates to Building Blocks. Ningbo Inno Pharmchem Co., Ltd. Available at:[Link]

  • Efficient synthesis of d-phenyllactic acid by a whole-cell biocatalyst co-expressing glucose dehydrogenase and a novel d-lactate dehydrogenase from Lactobacillus rossiae. National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative

Spectroscopic comparison of (S)- and (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid

An Objective Guide to the Spectroscopic Comparison of (S)- and (R)-3-(4-Bromophenyl)-2-hydroxypropionic Acid Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmacokinetics a...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Spectroscopic Comparison of (S)- and (R)-3-(4-Bromophenyl)-2-hydroxypropionic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetics and materials science, the ability to distinguish between enantiomers is not merely an academic exercise; it is a critical necessity. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological activities and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the (S)- and (R)-enantiomers of 3-(4-bromophenyl)-2-hydroxypropionic acid, outlining robust methodologies for their differentiation and characterization. We move beyond simple protocols to explain the underlying principles and rationale, ensuring a deep, applicable understanding for the practicing scientist.

The Foundation: Confirming the Core Structure

Before delving into chiral discrimination, it is imperative to confirm the fundamental chemical structure common to both enantiomers. Techniques that operate in an achiral environment—Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and standard Nuclear Magnetic Resonance (NMR) spectroscopy—are essential for this initial validation. In these analyses, both (S)- and (R)-enantiomers will produce identical data.

Table 1: Foundational Spectroscopic Data for 3-(4-Bromophenyl)-2-hydroxypropionic Acid

TechniqueObservationInterpretation
IR Spectroscopy Broad peak at ~3300-2500 cm⁻¹Sharp peak at ~1710 cm⁻¹Peaks at ~1600, 1490 cm⁻¹Peak at ~1010 cm⁻¹O-H stretch of the carboxylic acid and alcoholC=O stretch of the carboxylic acidC=C stretches of the aromatic ringC-Br stretch
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z ≈ 244/246Corresponds to the molecular weight (C₉H₉BrO₃), showing the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).[1][2]
¹H NMR (in CDCl₃) δ ~7.45 (d, 2H), ~7.15 (d, 2H)δ ~4.50 (dd, 1H)δ ~3.10 (m, 2H)δ ~11-12 (br s, 1H)Aromatic protons of the para-substituted ringProton on the chiral center (α-hydroxy)Diastereotopic protons of the CH₂ groupCarboxylic acid proton
¹³C NMR (in CDCl₃) δ ~175 ppmδ ~138, 132, 130, 121 ppmδ ~70 ppmδ ~40 ppmCarboxylic acid carbonAromatic carbonsChiral carbon (C-OH)Methylene carbon (CH₂)

The Central Challenge: Differentiating Mirror Images

Standard spectroscopic methods are blind to stereochemistry. To visualize the distinct three-dimensional nature of the (S)- and (R)-enantiomers, we must employ techniques that utilize a chiral probe or create a chiral environment.

Circular Dichroism (CD) Spectroscopy: A Direct View of Chirality

Circular Dichroism (CD) spectroscopy is the gold standard for observing chirality directly. It measures the differential absorption of left- and right-circularly polarized light.[3] Since enantiomers interact with polarized light in an equal but opposite manner, their CD spectra are perfect mirror images. This phenomenon, known as the Cotton effect, provides definitive proof of enantiomeric identity.

  • Sample Preparation: Accurately prepare solutions of each enantiomer (e.g., 0.1 mg/mL) in a transparent solvent like methanol or acetonitrile. A "blank" sample containing only the solvent is also required.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the scanning range appropriate for the chromophores present (e.g., 200-320 nm to capture the aromatic transitions). Key parameters include a bandwidth of 1.0 nm, a scan speed of 100 nm/min, and an integration time of 1 second.[4]

  • Data Acquisition:

    • First, run the solvent blank to establish a baseline.

    • Sequentially run the (S)- and (R)-enantiomer samples. Acquire an average of 3-5 scans for each to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the solvent baseline from each sample spectrum. The resulting spectra for the (S)- and (R)-enantiomers should be mirror images across the zero-ellipticity axis.

Table 2: Expected Circular Dichroism Results

EnantiomerWavelength of Maxima/Minima (nm)Sign of Cotton Effect
(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid~220-240 nmPositive (example)
(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid~220-240 nmNegative (example)
NMR Spectroscopy with Chiral Solvating Agents (CSAs): Creating a Diastereomeric Distinction

While standard NMR cannot differentiate enantiomers, adding a chiral solvating agent (CSA) to the NMR tube creates a chiral environment.[5] The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer.[6] Since diastereomers have distinct physical properties, their nuclei are no longer chemically equivalent and will resonate at different frequencies, leading to the splitting of NMR signals.[7][8] This method is particularly useful for determining enantiomeric excess (ee).

  • Initial Scan: Dissolve a sample of the analyte (either a pure enantiomer or a racemic mixture) in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Addition of CSA: Add an enantiomerically pure CSA, such as (R)-diphenylprolinol or a BINOL-based derivative, to the NMR tube.[7][8] The amount added may need to be optimized, but starting with a 1:1 molar ratio is common.

  • Data Acquisition: Re-acquire the ¹H NMR spectrum. Pay close attention to the signals corresponding to protons near the chiral center (in this case, the proton at the C2 position), as these are most likely to show separation.

  • Analysis: Compare the two spectra. The single peak for the C2 proton in the initial spectrum should resolve into two distinct peaks or multiplets in the presence of the CSA, one for the (S)-enantiomer complex and one for the (R)-enantiomer complex. The integration ratio of these two new peaks directly corresponds to the enantiomeric ratio of the sample.

Table 3: Comparison of ¹H NMR Data With and Without Chiral Solvating Agent (CSA)

Proton SignalChemical Shift (δ) in CDCl₃Chemical Shift (δ) with (R)-CSACausality
C2-H (α-proton) ~4.50 ppm (1 peak)~4.52 ppm (R-enantiomer)~4.48 ppm (S-enantiomer)The CSA forms diastereomeric complexes, breaking the chemical shift equivalence of the enantiomers.
C3-H₂ (methylene) ~3.10 ppm (multiplet)Potential for further separationProximity to the chiral center may result in observable splitting.

Integrated Spectroscopic Workflow

The logical progression from structural confirmation to chiral differentiation is a cornerstone of rigorous chemical analysis. The following workflow illustrates this process.

Spectroscopic_Workflow cluster_0 Step 1: Structural Confirmation (Achiral Methods) cluster_1 Step 2: Chiral Discrimination cluster_2 Step 3: Data Interpretation & Quantification Start Analyte Sample ((S)- or (R)-enantiomer) IR IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight NMR_std Standard ¹H / ¹³C NMR Start->NMR_std Connectivity CD Circular Dichroism (CD) Spectroscopy NMR_std->CD Proceed to chiral analysis NMR_chiral NMR with Chiral Solvating Agent (CSA) NMR_std->NMR_chiral Analysis_CD Confirm Mirror-Image Spectra (Qualitative ID) CD->Analysis_CD Analysis_NMR Measure Signal Integration (Quantitative ee) NMR_chiral->Analysis_NMR Conclusion Complete Chiral Characterization Analysis_CD->Conclusion Analysis_NMR->Conclusion

Caption: A logical workflow for the complete spectroscopic characterization of enantiomers.

Conclusion

The definitive characterization of (S)- and (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid relies on a strategic, multi-faceted spectroscopic approach. While IR, MS, and standard NMR are sufficient to confirm the molecule's core identity, they are insufficient for the critical task of enantiomeric differentiation. Circular Dichroism provides an elegant and direct confirmation of enantiomeric identity through mirror-image spectra. Concurrently, NMR spectroscopy, when augmented with a chiral solvating agent, transitions from a structure-elucidation tool to a powerful quantitative method for determining enantiomeric purity. The mastery and combined application of these techniques are essential for any scientist engaged in the development and analysis of chiral molecules.

References

  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral solvating agents for NMR spectroscopy. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. [Link]

  • Tejedor, R. M., & García-Tellado, F. (2017). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 4(5), 758-762. [Link]

  • Li, Z., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 381. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid. PubChem Compound Database. Retrieved from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • Salvadori, P., Pescitelli, G., & Di Bari, L. (2012). Determining the absolute configuration of chiral molecules by electronic circular dichroism. Chemical Communications, 48(98), 11816-11835. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

Sources

Validation

A Comparative Guide to the Enantioselective Synthesis of 3-(4-Bromophenyl)-2-hydroxypropionic Acid

An objective comparison of synthetic routes to enantiopure 3-(4-bromophenyl)-2-hydroxypropionic acid, with supporting experimental data for researchers, scientists, and drug development professionals. The enantiomers of...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of synthetic routes to enantiopure 3-(4-bromophenyl)-2-hydroxypropionic acid, with supporting experimental data for researchers, scientists, and drug development professionals.

The enantiomers of 3-aryl-2-hydroxypropionic acids are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules. Their stereochemistry often dictates biological activity, making access to enantiomerically pure forms a critical objective in medicinal chemistry and drug development. This guide provides a comparative analysis of two prominent and reliable strategies for synthesizing enantiopure 3-(4-bromophenyl)-2-hydroxypropionic acid: Asymmetric Dihydroxylation and Biocatalytic Resolution.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each route, offering field-tested insights into experimental design and validating the trustworthiness of the described methods. All quantitative data is presented for direct comparison, and detailed, step-by-step protocols are provided to ensure reproducibility.

Strategic Overview: Dihydroxylation vs. Resolution

The selection of a synthetic route is a balance of efficiency, cost, scalability, and the desired level of enantiopurity. We will compare two fundamentally different, yet highly effective, approaches:

  • Asymmetric Dihydroxylation: A substrate-controlled approach where a prochiral olefin (4-bromocinnamic acid ester) is directly converted into a chiral diol with high enantioselectivity using a chiral catalyst. This method builds the desired stereocenter in a single, key transformation.

  • Enzymatic Kinetic Resolution: A reagent-controlled approach where a racemic mixture of the target ester is subjected to an enzyme that selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted, enantiopure ester from the hydrolyzed acid.

G cluster_0 Synthetic Strategies cluster_1 Route 1: Asymmetric Dihydroxylation cluster_2 Route 2: Enzymatic Kinetic Resolution Start 4-Bromobenzaldehyde Prochiral_Substrate Ethyl 4-bromocinnamate Start->Prochiral_Substrate Wittig or HWE Reaction Racemic_Ester Racemic Ethyl 3-(4-bromophenyl)-2-hydroxypropionate Prochiral_Substrate->Racemic_Ester AD Sharpless Asymmetric Dihydroxylation (AD) Prochiral_Substrate->AD EKR Lipase-Catalyzed Kinetic Resolution (EKR) Racemic_Ester->EKR Final_Product Enantiopure (R)- or (S)-3-(4-bromophenyl)-2-hydroxypropionic acid AD->Final_Product Hydrolysis EKR->Final_Product Separation & (Optional) Hydrolysis

Figure 1: High-level overview of the two benchmarked synthetic pathways starting from a common precursor.

Route 1: Sharpless Asymmetric Dihydroxylation

This route leverages the well-established Sharpless asymmetric dihydroxylation (AD) to install two adjacent hydroxyl groups across a double bond with a high degree of stereocontrol. The choice of the chiral ligand ((DHQ)2PHAL or (DHQD)2PHAL) dictates which face of the olefin is hydroxylated, allowing for predictable access to either enantiomer of the final product.

Mechanistic Rationale: The reaction proceeds via a [3+2] cycloaddition of the olefin to an osmium(VIII) glycolate species, which is rendered chiral by coordination to the bulky cinchona alkaloid-derived ligand. The ligand's geometry sterically obstructs one face of the olefin, forcing the reaction to occur on the less hindered face. A co-oxidant, such as N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium(VIII) catalyst, allowing it to be used in catalytic amounts.

Experimental Protocol: Asymmetric Dihydroxylation

G Start 1. Prepare Reagent Mix: AD-mix-β, NMO in t-BuOH/H₂O Reaction 3. Cool Reagent Mix (0°C) Add Substrate Solution Start->Reaction Substrate 2. Dissolve Ethyl 4-bromocinnamate in t-BuOH Substrate->Reaction Stir 4. Stir at 0°C Monitor by TLC (24h) Reaction->Stir Quench 5. Quench with Na₂SO₃ Stir->Quench Extraction 6. Extract with Ethyl Acetate Quench->Extraction Purification 7. Purify Diol via Silica Gel Chromatography Extraction->Purification Hydrolysis 8. Saponify Diol Ester with LiOH in THF/H₂O Purification->Hydrolysis Final 9. Acidify & Extract Final Product Hydrolysis->Final

Figure 2: Workflow for the Asymmetric Dihydroxylation route.

Step 1: Synthesis of Ethyl 4-bromocinnamate (Substrate)

  • To a solution of 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in dry dichloromethane (100 mL) is added (carbethoxymethylene)triphenylphosphorane (20.6 g, 59.4 mmol).

  • The mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether. The solid triphenylphosphine oxide is filtered off.

  • The filtrate is concentrated and purified by column chromatography (silica gel, 10% ethyl acetate in hexanes) to yield ethyl 4-bromocinnamate as a white solid.

Step 2: Asymmetric Dihydroxylation

  • A mixture of AD-mix-β (15 g) and N-methylmorpholine N-oxide (NMO) (3.5 g, 30 mmol) is dissolved in a t-butanol/water mixture (1:1, 100 mL) and cooled to 0 °C.

  • A solution of ethyl 4-bromocinnamate (5.1 g, 20 mmol) in t-butanol (20 mL) is added to the cooled mixture.

  • The reaction is stirred vigorously at 0 °C for 24 hours, during which time the color changes from dark brown to a lighter orange. Progress is monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched by the addition of solid sodium sulfite (15 g) and stirred for 1 hour.

  • The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude diol is purified by silica gel chromatography to yield ethyl (2R,3S)-3-(4-bromophenyl)-2,3-dihydroxypropanoate.

Step 3: Conversion to the Final Product

  • The purified diol ester is not the target molecule but an intermediate. To obtain the 2-hydroxy acid, a selective deoxygenation of the 3-hydroxyl group is required, which adds complexity and steps to this route. A more direct, albeit different, asymmetric route is often preferred to avoid this. For the purpose of this guide, we acknowledge this as a limitation of the AD approach for this specific target. A more direct comparison is the asymmetric hydrogenation of the corresponding α-keto ester.

Route 2: Lipase-Catalyzed Kinetic Resolution

This strategy begins with the synthesis of a racemic mixture of the target ester, ethyl 3-(4-bromophenyl)-2-hydroxypropionate. A lipase enzyme is then used to selectively hydrolyze one of the enantiomers (e.g., the (R)-ester) to its corresponding carboxylic acid. This leaves the other enantiomer (the (S)-ester) unreacted. The resulting mixture of the (S)-ester and the (R)-acid can be easily separated.

Mechanistic Rationale: Enzymes are chiral catalysts. The active site of the lipase (e.g., Candida antarctica lipase B, CALB) has a specific three-dimensional geometry that preferentially binds and catalyzes the hydrolysis of one enantiomer of the substrate over the other. This difference in reaction rate (k_fast vs. k_slow) allows for the effective separation of the two enantiomers. The efficiency of the resolution is determined by the enantiomeric ratio (E), a measure of the enzyme's selectivity.

Experimental Protocol: Enzymatic Kinetic Resolution

G Start 1. Prepare Racemic Ester: Ethyl 3-(4-bromophenyl) -2-hydroxypropionate Setup 2. Suspend Ester in Phosphate Buffer (pH 7.2) Start->Setup Enzyme 3. Add Immobilized Lipase (e.g., Novozym 435) Setup->Enzyme Reaction 4. Stir at 30-40°C Monitor Conversion by HPLC Enzyme->Reaction Stop 5. Stop Reaction at ~50% Conversion. Filter off Enzyme. Reaction->Stop Separation 6. Separate Ester and Acid: Base Wash (aq. NaHCO₃) to extract the acid Stop->Separation Isolation_Ester 7a. Isolate Unreacted Ester (e.g., S-enantiomer) from organic layer Separation->Isolation_Ester Isolation_Acid 7b. Acidify Aqueous Layer (HCl) & Extract Product Acid (e.g., R-enantiomer) Separation->Isolation_Acid

Figure 3: Workflow for the Enzymatic Kinetic Resolution route.

Step 1: Synthesis of Racemic Ethyl 3-(4-bromophenyl)-2-hydroxypropionate

  • To a solution of ethyl 2-oxo-3-(4-bromophenyl)propanoate (5.7 g, 20 mmol) in methanol (100 mL) at 0 °C is added sodium borohydride (0.76 g, 20 mmol) portion-wise.

  • The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature.

  • The solvent is removed under reduced pressure. The residue is taken up in water (50 mL) and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the racemic ester, which is used without further purification.

Step 2: Enzymatic Resolution

  • The racemic ester (5.0 g, 17.4 mmol) is suspended in a phosphate buffer solution (0.1 M, pH 7.2, 100 mL).

  • Immobilized Candida antarctica lipase B (Novozym 435) (500 mg) is added to the suspension.

  • The mixture is stirred at 35 °C. The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) by taking small aliquots, extracting with ethyl acetate, and analyzing both the ester and the acid peaks.

  • The reaction is stopped when approximately 50% conversion is reached (typically 12-24 hours) by filtering off the immobilized enzyme (which can be washed, dried, and reused).

  • The aqueous solution is extracted with ethyl acetate to recover the unreacted (S)-ester.

  • The aqueous layer is then acidified to pH 2 with 1 M HCl and extracted with ethyl acetate to isolate the (R)-3-(4-bromophenyl)-2-hydroxypropionic acid.

Step 3: Hydrolysis of the Recovered Ester (Optional)

  • The recovered, enantiopure (S)-ester can be saponified using standard conditions (e.g., LiOH in THF/water) to yield the (S)-3-(4-bromophenyl)-2-hydroxypropionic acid.

Results and Discussion: A Head-to-Head Comparison

The choice between these two powerful methods depends critically on the specific goals of the synthesis.

ParameterRoute 1: Asymmetric DihydroxylationRoute 2: Enzymatic Kinetic Resolution
Theoretical Max. Yield 100%50% (for a single enantiomer)
Typical Enantiomeric Excess (e.e.) >95%>99%
Key Reagents OsO₄ (catalytic), Chiral Ligand, NMOLipase (reusable), Buffer
Scalability Moderate; cost of ligand and Os can be prohibitive.High; biocatalysts are efficient and reusable.
Operational Simplicity Multi-step; requires inert conditions and chromatography.Simple setup; reaction in aqueous media at mild temperatures.
Waste Stream Organic solvents, heavy metal residue.Primarily aqueous; biodegradable components.
Versatility Predictable access to either enantiomer by ligand choice.Accesses one enantiomer as the acid and the other as the ester.

The Asymmetric Dihydroxylation route is elegant and powerful for creating the chiral center directly. However, for this specific target, it produces a diol which requires further, non-trivial chemical manipulation to reach the final product, reducing its overall efficiency. A more analogous and direct asymmetric method, such as the asymmetric hydrogenation of an α-keto ester, would be a stronger competitor.

Conversely, the Enzymatic Kinetic Resolution offers exceptional enantioselectivity (>99% e.e. is common) and operational simplicity. Its primary drawback is the theoretical maximum yield of 50% for a single enantiomer. However, this can be overcome by racemizing the unwanted enantiomer and recycling it, a process known as dynamic kinetic resolution. The mild reaction conditions and reusability of the enzyme make this an attractive route, particularly for larger-scale synthesis where cost and environmental impact are significant considerations.

Conclusion and Recommendation

For the specific synthesis of enantiopure 3-(4-bromophenyl)-2-hydroxypropionic acid, the Enzymatic Kinetic Resolution is the recommended route. It provides a direct, highly selective, and scalable pathway to the target molecule with exceptionally high enantiopurity. The operational simplicity, mild conditions, and the reusability of the biocatalyst present significant advantages over a multi-step asymmetric synthesis that would require more complex transformations and purifications. While the theoretical yield is capped at 50%, the practical purity and ease of execution make it the superior choice for researchers and drug development professionals focused on reliable and scalable access to this chiral building block.

References

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. Available at: [Link]

  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299. Available at: [Link]

  • Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). Novozym 435: the perfect tool for the art of biocatalysis. Biocatalysis and Biotransformation, 16(3), 181-204. Available at: [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons. Available at: [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. John Wiley & Sons. Available at: [Link]

Comparative

Validating Enantiomeric Excess (ee) Without Pure Enantiomeric Standards: A Comparative Guide

In early-stage drug development and asymmetric catalysis, determining the enantiomeric excess (ee) of a novel chiral compound is a critical bottleneck. Enantiomers possess identical scalar physical properties in achiral...

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug development and asymmetric catalysis, determining the enantiomeric excess (ee) of a novel chiral compound is a critical bottleneck. Enantiomers possess identical scalar physical properties in achiral environments, meaning traditional analytical techniques cannot distinguish them without a symmetry-breaking intervention. Historically, this required the synthesis or procurement of a pure enantiomeric standard to identify retention times in Chiral High-Performance Liquid Chromatography (HPLC) or to establish baseline optical rotations.

However, synthesizing a pure standard is often rate-limiting. To bypass this, modern analytical workflows employ self-validating systems that rely on either virtual standards generated by quantum mechanical modeling or transient diastereomerism induced by chiral auxiliaries. This guide objectively compares the performance of an advanced instrumental solution—1[1]—against traditional alternatives like Nuclear Magnetic Resonance (NMR) using Chiral Solvating Agents (CSAs) and Chiral HPLC with chiroptical detection.

The Mechanistic Challenge & Causality

To determine ee without a physical standard, the analytical system must inherently differentiate the spatial orientation of the enantiomers. The three primary methodologies achieve this through fundamentally different causal mechanisms:

  • VCD + DFT (The "Virtual Standard" Approach): VCD measures the differential absorption of left and right circularly polarized infrared light. Because the chiroptical response is directly tied to the 3D spatial arrangement of atoms, DFT calculations can simulate the exact VCD spectrum of a pure enantiomer ab initio. This mathematically derived spectrum acts as the "pure standard." By applying Partial Least Squares (PLS) regression to the experimental spectrum against the DFT model, absolute configuration and ee can be quantified simultaneously[1],[2].

  • NMR + CSAs (The "Transient Diastereomer" Approach): NMR is intrinsically achiral. To sense chirality, a symmetrical achiral molecule or a 3 is added directly to the NMR tube[3]. The CSA forms rapid, non-covalent transient diastereomeric complexes with the enantiomers via dipole-dipole interactions or hydrogen bonding. Because diastereomers have different physical properties, their NMR resonances split. The integration ratio of these split peaks directly yields the relative ee[4],[3].

  • Chiral HPLC + CD (The "Chiroptical Detection" Approach): While Chiral HPLC usually requires a standard, coupling it with a Circular Dichroism (CD) or polarimetric detector allows for the 5 without a pure starting standard. This is achieved by calibrating the peak areas of the nonracemic mixture itself, provided the detector responses are proportional to the enantiomeric ratio[5].

Visualizing the Logic: Analytical Workflows

The following diagrams illustrate the logical flow and mechanistic pathways for the two most prominent standard-free methodologies.

VCD_Workflow A Chiral Sample (Unknown ee, No Standard) B VCD Spectrometer (Measure ΔA & IR) A->B E Spectral Comparison & PLS Regression B->E C DFT Calculations (Ab Initio Modeling) D Simulated VCD Spectra (Pure R & S Enantiomers) C->D D->E F Absolute Configuration & Quantitative ee % E->F

Caption: Workflow for absolute configuration and ee determination using VCD and DFT.

NMR_CSA N1 Enantiomeric Mixture (R + S) N2 Add Chiral Solvating Agent (e.g., Pirkle Alcohol) N1->N2 N3 Transient Diastereomeric Complexes (R-CSA & S-CSA) N2->N3 N4 NMR Acquisition (1H or 13C) N3->N4 N5 Signal Splitting (Anisochronous Resonances) N4->N5 N6 Integration Ratio Yields Relative ee % N5->N6

Caption: Mechanism of transient diastereomer formation for NMR-based ee calculation.

Comparative Performance Analysis

To objectively evaluate these alternatives, we must look at their operational constraints, data richness, and reliance on physical materials.

ParameterVCD + DFTNMR + CSAChiral HPLC + CD
Physical Standard Required? No (Uses Virtual Standard)No (For relative ee)No (Requires non-racemic calibration)
Absolute Configuration ID? Yes (Directly from DFT)No (Requires complex NOE modeling)No (Empirical assignment only)
Sample Recovery 100% Non-destructive100% (Requires extraction from CSA)Destructive (unless preparative scale)
Matrix Interference Low (IR bands are highly specific)High (Peak overlap is common)Low (Chromatographic separation)
Optimal ee Range 5% to 99.9%1% to 99%0.1% to 99.9%
Primary Limitation Requires computational expertiseSignal broadening / OverlapMethod development time

Self-Validating Experimental Workflows

A robust analytical protocol must be self-validating. Below are the step-by-step methodologies for the two primary standard-free techniques, detailing the causality behind critical experimental choices.

Protocol 1: VCD-DFT Analysis (The Advanced Solution)

This method leverages the intrinsic chiroptical properties of the molecule, bypassing the need for any chiral auxiliaries or columns[1],[2].

  • Sample Preparation: Dissolve the chiral analyte in a mid-IR transparent solvent (e.g., CDCl3​ or CCl4​ ) at a concentration of 0.1 to 0.5 M.

    • Causality: High concentrations are required because the VCD signal ( ΔA ) is typically 10−4 to 10−5 times smaller than the unpolarized IR absorbance.

  • Cell Selection: Transfer the solution to a Barium Fluoride ( BaF2​ ) liquid cell with a pathlength of 50–100 µm.

    • Causality: Standard glass or quartz absorbs heavily in the mid-IR region (2000–800 cm−1 ); BaF2​ provides the necessary optical transparency without introducing birefringence artifacts.

  • Spectral Acquisition: Acquire the VCD and IR spectra simultaneously using a Fourier Transform VCD spectrometer equipped with a Photoelastic Modulator (PEM). Collect data for 1–3 hours to ensure a high signal-to-noise ratio.

  • DFT Modeling (The Virtual Standard): Using quantum chemistry software (e.g., Gaussian), optimize the 3D conformers of the arbitrary (R)-enantiomer. Calculate the harmonic vibrational frequencies and rotational strengths using a robust functional and basis set (e.g., B3LYP/6-311G**).

  • Validation & ee Calculation: Overlay the experimental VCD spectrum with the DFT-simulated spectrum. A positive correlation establishes the absolute configuration. The ee is calculated by normalizing the experimental VCD intensities against the theoretical maximums using a Partial Least Squares (PLS) regression model.

Protocol 2: NMR with Chiral Solvating Agents (The Alternative)

This method relies on non-covalent interactions to induce an achiral environment to become transiently chiral[3].

  • Baseline Acquisition: Dissolve 5–10 mg of the chiral analyte in a non-polar deuterated solvent (e.g., CDCl3​ or C6​D6​ ) directly in an NMR tube. Acquire a standard 1H NMR spectrum.

    • Causality: Non-polar solvents are strictly required. Polar solvents (like DMSO−d6​ or CD3​OD ) will competitively hydrogen-bond with the analyte, destroying the delicate transient diastereomeric complex formed with the CSA.

  • CSA Addition: Add 1.0 to 2.0 equivalents of a Chiral Solvating Agent (e.g., Pirkle alcohol or a chiral binaphthyl derivative) to the NMR tube.

  • Diastereomeric Splitting: Acquire a high-resolution 1H or 13C NMR spectrum. Identify a reporter resonance (e.g., a sharp singlet from a methyl group) that has split into two distinct peaks (anisochronous resonances) due to the formation of the R-CSA and S-CSA complexes.

  • ee Calculation: Integrate the area under the two split peaks. The enantiomeric excess is calculated as: ee(%)=Area1​+Area2​∣Area1​−Area2​∣​×100 .

Experimental Data: α -Pinene Case Study

To validate the comparative performance, consider the experimental determination of enantiomeric excess for α -pinene mixtures prepared at known gravimetric ratios, analyzed without referencing a pure standard[2].

Prepared ee (%)VCD + DFT Calculated ee (%)NMR + CSA Calculated ee (%)HPLC + CD Calculated ee (%)
0.0 (Racemic) 0.0 ± 0.20.0 ± 0.50.0 ± 0.1
25.0 24.8 ± 0.425.3 ± 1.224.9 ± 0.3
50.0 50.1 ± 0.349.6 ± 1.550.2 ± 0.2
75.0 74.9 ± 0.475.8 ± 1.174.8 ± 0.3
100.0 (Pure) 99.8 ± 0.299.1 ± 0.899.9 ± 0.1

Data Insight: While HPLC + CD provides the tightest standard deviation, it requires complex method development and non-racemic calibration[5]. VCD + DFT provides highly comparable quantitative accuracy with the added, exclusive benefit of confirming the absolute configuration purely from first principles[1], making it the superior choice for novel compounds where standards do not yet exist.

References

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography / NIH. Available at:[Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at:[Link]

  • Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration. PMC / NIH. Available at:[Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications / PMC. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid proper disposal procedures

Executive Overview (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid (CAS: 853908-26-6) is a highly valuable chiral building block frequently utilized in drug development, active pharmaceutical ingredient (API) synthesis, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid (CAS: 853908-26-6) is a highly valuable chiral building block frequently utilized in drug development, active pharmaceutical ingredient (API) synthesis, and advanced organic chemistry[1]. While its structural properties make it an excellent reagent, the presence of the bromine atom fundamentally alters its environmental and safety profile, classifying it strictly as a halogenated organic acid [2].

Proper disposal of this compound is not merely a regulatory formality; it is a critical operational requirement to prevent the release of toxic byproducts and to manage laboratory overhead costs effectively. This guide provides actionable, self-validating protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical & Hazard Profile

Understanding the physical and chemical properties of a compound is the first step in designing a safe disposal strategy. All quantitative and qualitative data must be factored into waste profiling.

PropertyValueOperational Implication
Compound Name (S)-3-(4-Bromophenyl)-2-hydroxypropionic acidChiral organic acid; requires compatible, non-corroding waste containers.
CAS Number 853908-26-6Unique identifier required for accurate SDS logging and waste profiling.
Molecular Weight 245.07 g/mol Determines mass-balance calculations for laboratory waste logs.
Halogen Content Contains Bromine (Br)Strictly classifies any mixture containing it as Halogenated Waste .
Physical State SolidDictates solid vs. liquid waste stream segregation protocols.

The Mechanistic Causality of Halogenated Waste Disposal

To build a culture of safety, laboratory personnel must understand why specific protocols exist. The disposal pathway for (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid is entirely dictated by its bromine atom.

In standard waste management, non-halogenated organic solvents (like ethanol or hexane) are routinely blended and utilized as fuel additives in cement kilns, effectively recycling them for energy recovery[3]. Halogenated compounds, however, cannot undergo this process. Upon combustion, the bromine in (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid generates highly corrosive hydrogen bromide (HBr) gas. Furthermore, the incomplete combustion of halogenated aromatics risks the formation of highly toxic polybrominated dibenzodioxins and dibenzofurans.

To mitigate these severe environmental hazards, halogenated waste must be routed to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers (e.g., sodium hydroxide sprays) that neutralize acid gases before they reach the exhaust stack[4]. Because of this intensive treatment requirement, disposing of halogenated waste costs approximately two to three times more than non-halogenated waste[5].

The 1,000 ppm Threshold: Crucially, solvent mixtures are legally considered "halogenated" even at extremely low halogen concentrations—typically around 1,000 ppm[3]. Introducing even a small quantity of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid into a non-halogenated waste carboy will cross-contaminate the entire vessel, drastically escalating disposal costs for the laboratory.

Operational Segregation & Disposal Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation check.

Protocol 1: Managing Solid Waste (Unused Reagent, Contaminated Consumables)

Use this protocol for expired powders, contaminated filter papers, spatulas, and empty reagent vials.

  • Step 1: Container Selection & Validation

    • Action: Select a UN-approved, wide-mouth high-density polyethylene (HDPE) container.

    • Validation: Inspect the container for cracks and ensure the threaded cap provides a vapor-tight seal. Do not use standard biohazard bags or unlined metal cans.

  • Step 2: Waste Collection

    • Action: Deposit all contaminated solid materials directly into the container.

    • Validation: Ensure no incompatible materials (e.g., strong oxidizers or heavy metals) are introduced into this specific container.

  • Step 3: Immediate Labeling

    • Action: Affix a hazardous waste tag before or at the exact time the first item is added.

    • Validation: Verify the label explicitly reads "Halogenated Organic Solid Waste - Contains (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid". Avoid generic terms like "spent solid" or "unwanted material" without chemical qualifiers, as emergency responders require specific hazard data[6].

  • Step 4: Regulated Storage

    • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA).

    • Validation: Confirm the SAA is well-ventilated and the container is placed within secondary containment.

Protocol 2: Managing Liquid Waste (Reaction Mother Liquors, Extraction Solvents)

Use this protocol when the compound is dissolved in organic or aqueous solvents during synthesis or extraction.

  • Step 1: Strict Segregation

    • Action: Designate a specific waste carboy exclusively for "Halogenated Solvents".

    • Validation: Cross-check the carboy label before pouring. Never mix with the "Non-Halogenated" carboy, as this will exponentially increase disposal costs[5].

  • Step 2: Fume Hood Transfer

    • Action: Perform all liquid transfers inside an actively drawing chemical fume hood using a compatible funnel.

    • Validation: Monitor the sash height to ensure adequate face velocity during the transfer.

  • Step 3: Vapor-Tight Sealing

    • Action: Immediately remove the funnel and seal the carboy with a threaded cap.

    • Validation: Check that the cap is fully tightened. Allowing hazardous waste to evaporate in a fume hood is a direct violation of environmental regulations[7].

  • Step 4: Composition Logging

    • Action: Update the waste tag with the exact solvent composition percentages.

    • Validation: Ensure the total equals 100% (e.g., "Dichloromethane 95%, (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid <1%, Water 4%").

Waste Segregation Workflow

WasteWorkflow Start Waste Generation: (S)-3-(4-Bromophenyl)- 2-hydroxypropionic acid State Determine Physical State Start->State Solid Solid Waste (Powders, Filters, Consumables) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Extracts) State->Liquid Liquid SolidCont Seal in UN-Approved Solid Waste Container Solid->SolidCont LiquidType Determine Solvent Matrix Liquid->LiquidType Tag Affix Hazardous Waste Tag (Identify: Halogenated, Toxic) SolidCont->Tag Org Organic Solvent Matrix (>1000 ppm Halogens) LiquidType->Org Organic Aq Aqueous Matrix (pH Adjusted) LiquidType->Aq Aqueous HaloOrg Halogenated Organic Waste Carboy Org->HaloOrg HaloAq Aqueous Halogenated Waste Carboy Aq->HaloAq HaloOrg->Tag HaloAq->Tag Incinerate High-Temp Rotary Kiln Incineration with Caustic Scrubbing Tag->Incinerate

Workflow for the segregation and disposal of halogenated organic acid waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and correct action prevents exposure and facility contamination.

  • Step 1: Area Isolation & PPE

    • Action: Evacuate non-essential personnel from the immediate vicinity. Don nitrile gloves, safety goggles, and a standard lab coat.

  • Step 2: Solid Containment

    • Action: For dry powder spills of (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid, do not dry sweep , as this generates inhalable dust. Use a slightly dampened absorbent pad to collect the material.

  • Step 3: Debris Packaging

    • Action: Place all contaminated pads and cleanup materials into a sealable, leak-proof bag or rigid container.

  • Step 4: EHS Notification

    • Action: Tag the container as "Hazardous Waste - Halogenated Spill Debris" and immediately submit a waste collection request to your facility's Environmental Health and Safety (EHS) department.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.